molecular formula C27H43N3O4 B8697969 Hti-286;spa-110

Hti-286;spa-110

Cat. No.: B8697969
M. Wt: 473.6 g/mol
InChI Key: CNTMOLDWXSVYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hti-286;spa-110 is a useful research compound. Its molecular formula is C27H43N3O4 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H43N3O4

Molecular Weight

473.6 g/mol

IUPAC Name

4-[[3,3-dimethyl-2-[[3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid

InChI

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)

InChI Key

CNTMOLDWXSVYKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC

Origin of Product

United States

Foundational & Exploratory

Hemiasterlin & Analogues: From Marine Isolation to Next-Gen ADC Payloads

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of Hemiasterlin and Its Synthetic Analogues Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hemiasterlin is a structurally distinct tripeptide originally isolated from the marine sponge Hemiasterella minor.[1] It functions as a potent antimitotic agent by binding to the Vinca-peptide site of tubulin, disrupting microtubule dynamics, and inducing mitotic arrest.[2][3] Unlike taxanes and vinca alkaloids, hemiasterlin and its synthetic analogues (e.g., HTI-286/Taltobulin, E7974) exhibit poor affinity for P-glycoprotein (P-gp), making them highly effective against multidrug-resistant (MDR) tumors. While free-drug clinical candidates faced challenges with neutropenia, the scaffold has seen a renaissance as a high-potency payload for Antibody-Drug Conjugates (ADCs), such as luveltamab tazevibulin (STRO-002). This guide details the structural evolution, mechanism of action, synthetic pathways, and validation protocols for this class of molecules.[4]

Discovery and Structural Characterization

Source: First isolated in 1994 by Talpir et al. from the sponge Hemiasterella minor (collected in South Africa) and later from Cymbastela sp. and Auletta sp.

Chemical Structure: Hemiasterlin is a tripeptide composed of three highly modified amino acid segments, crucial for its biological activity and synthetic complexity:

  • Segment A (N-terminus):

    
    -tetramethyltryptophan. The steric bulk and basicity of the methylated indole are critical for tubulin interaction.
    
  • Segment B (Central): tert-Leucine (t-Leu). Provides a rigid hydrophobic spacer.

  • Segment C (C-terminus): A unique polyketide-derived

    
    -amino acid (2-methyl-4-phenyl-5-amino-pentenoic acid derivative). In the natural product, this segment contains a terminal vinyl group and additional chiral centers.
    
Structural Evolution (SAR)

The transition from natural product to clinical candidate involved simplifying Segment C to improve metabolic stability and synthetic scalability while retaining potency.

  • Hemiasterlin (Natural): High potency, complex synthesis, limited supply.

  • HTI-286 (Taltobulin): The complex Segment C polyketide tail was replaced with a simpler phenyl moiety. This analogue retained nanomolar potency and MDR evasion but suffered from dose-limiting toxicities in Phase II.[5]

  • E7974: Modified Segment A with an N-isopropyl-pipecolic acid moiety.[6] Demonstrates preferential binding to

    
    -tubulin.[7][8]
    

Mechanism of Action (MOA)

Hemiasterlin agents are microtubule destabilizers.[1][3][4][9]

  • Binding Site: They bind to the Vinca-peptide site located at the inter-dimer interface between

    
    - and 
    
    
    
    -tubulin.
  • Effect: Binding prevents the curved-to-straight conformational change required for microtubule polymerization. This leads to net depolymerization, formation of abnormal mitotic spindles, G2/M arrest, and apoptosis.

  • MDR Evasion: The scaffold is not a substrate for the P-gp efflux pump (ABCB1), allowing intracellular accumulation in resistant cell lines (e.g., KB-8-5, MCF-7/ADR).

Visualization: Mechanism of Action

MOA Figure 1: Mechanism of Action and MDR Evasion Logic cluster_0 Extracellular Space cluster_1 Cytosol (MDR+ Cell) Compound Hemiasterlin/Analogue Pgp P-glycoprotein (Efflux Pump) Compound->Pgp Low Affinity (Evasion) TubulinFree Free Tubulin Dimers Compound->TubulinFree Binds Vinca Site MT Microtubule Polymer TubulinFree->MT Polymerization MT->TubulinFree Depolymerization (Promoted) Spindle Mitotic Spindle MT->Spindle Disrupted Dynamics Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Synthetic Strategies

The synthesis of hemiasterlin and its analogues generally follows a convergent strategy, coupling the three fragments (A, B, C).

Key Synthetic Challenges
  • Tetramethyltryptophan (Segment A): Requires stereoselective methylation.

  • Segment C Construction: In the natural product, this requires asymmetric aldol reactions. In HTI-286, it is simplified to a phenylalanine-like derivative.

  • Coupling: Steric hindrance around the tert-leucine residue can make peptide coupling difficult, often requiring high-activity coupling reagents (e.g., HATU, PyBOP).

Visualization: Synthetic Workflow (HTI-286)

Synthesis Figure 2: Convergent Synthesis Logic for HTI-286 Indole Indole Precursor SegA Segment A: Tetramethyltryptophan Indole->SegA Methylation & Resolution tLeu tert-Leucine (B) Dipeptide Intermediate B-C tLeu->Dipeptide Coupling Phenyl Phenylalkylamine (C) SegC Segment C: Modified Phenylamine Phenyl->SegC Tripeptide Protected Tripeptide SegA->Tripeptide Coupling (A + B-C) SegC->Dipeptide Dipeptide->Tripeptide Final HTI-286 (Taltobulin) Tripeptide->Final Deprotection

Experimental Protocols

These protocols are designed to validate the identity and biological activity of hemiasterlin analogues.

Protocol 1: Tubulin Polymerization Assay (Turbidimetry)

Purpose: To quantify the ability of the compound to inhibit the assembly of purified tubulin into microtubules. Principle: Microtubule scattering of light at 340 nm is proportional to polymer mass.

  • Reagents:

    • Purified Tubulin (>99% pure, bovine brain source).

    • GTP (Guanosine triphosphate).

    • PEM Buffer: 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2.

    • Test Compound (dissolved in DMSO).[6]

  • Procedure:

    • Step 1: Prepare tubulin stock (2–4 mg/mL) in PEM buffer on ice. Add GTP to 1 mM final concentration.

    • Step 2: Aliquot 100 µL of tubulin-GTP mixture into a pre-chilled 96-well UV-transparent plate.

    • Step 3: Add 1 µL of test compound (varying concentrations, e.g., 0.1 nM – 10 µM) or DMSO control.

    • Step 4: Transfer plate to a spectrophotometer pre-warmed to 37°C.

    • Step 5: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Calculate

      
       (rate of polymerization) or Steady State Mass (final absorbance).
      
    • Validation: Paclitaxel (stabilizer) should increase absorbance; Vinblastine (destabilizer) should decrease it relative to control. Hemiasterlin analogues should mimic Vinblastine.

Protocol 2: Cytotoxicity Assay in MDR Cell Lines

Purpose: To verify potency and lack of cross-resistance to P-gp substrates. Cell Lines: KB-3-1 (Parental, sensitive) and KB-8-5 (P-gp overexpressing, resistant to Taxol).

  • Procedure:

    • Step 1: Seed cells (3,000 cells/well) in 96-well plates. Incubate 24h for attachment.

    • Step 2: Treat with serial dilutions of Test Compound, Paclitaxel (positive control for resistance), and Vinblastine.

    • Step 3: Incubate for 72 hours at 37°C, 5% CO2.

    • Step 4: Add MTT reagent (0.5 mg/mL) or CellTiter-Glo. Incubate 4h.

    • Step 5: Read absorbance (MTT) or luminescence.

  • Calculation:

    • Calculate IC50 for both cell lines.

    • Resistance Factor (RF):

      
      .
      
    • Success Criteria: Paclitaxel RF > 100; Hemiasterlin Analogue RF < 5.

Protocol 3: Synthesis of Dipeptide Intermediate (B-C Coupling)

Context: Coupling tert-leucine (B) to the C-terminus amine is sterically demanding. Reaction: N-Cbz-L-tert-Leucine + Segment C Amine


 Dipeptide.
  • Reagents: N-Cbz-L-tert-Leucine (1.0 eq), Segment C Amine (1.0 eq), HATU (1.2 eq), HOAt (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Step-by-Step:

    • Step 1: Dissolve N-Cbz-L-tert-Leucine and HATU/HOAt in anhydrous DMF under Nitrogen. Stir 5 min at 0°C to activate ester.

    • Step 2: Add DIPEA, followed immediately by Segment C Amine.

    • Step 3: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Step 4: Quench: Dilute with EtOAc, wash with 1N HCl (x2), Sat. NaHCO3 (x2), and Brine.

    • Step 5: Dry over MgSO4, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

  • Validation: 1H NMR should show distinct amide doublet (~6-8 ppm) and disappearance of the free amine signals.

Quantitative Data Summary

CompoundTargetIC50 (KB-3-1)IC50 (KB-8-5 MDR)Resistance Factor (RF)Status
Paclitaxel

-Tubulin
2.0 nM>500 nM>250Approved
Hemiasterlin

Interface
0.3 nM0.5 nM~1.7Natural Product
HTI-286

Interface
1.0 nM1.2 nM1.2Discontinued (Ph II)
E7974

-Tubulin
0.8 nM0.8 nM1.0Phase I
STRO-002 Payload

Interface
<0.1 nM<0.1 nM~1.0Clinical (ADC)

Table 1: Comparative potency and resistance profiles. Note the low RF for hemiasterlin analogues, indicating efficacy in MDR models.

References

  • Talpir, R., et al. (1994).[10] "Hemiasterlin and geodiamolide TA; two new cytotoxic peptides from the marine sponge Hemiasterella minor (Kirkpatrick)."[10] Tetrahedron Letters, 35(25), 4453-4456. Link

  • Andersen, R. J., et al. (1997).[10] "Total synthesis of (-)-hemiasterlin, a structurally novel tripeptide that exhibits potent cytotoxic activity."[11] Tetrahedron Letters, 38(3), 317-320.[10][11] Link

  • Loganzo, F., et al. (2003). "HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo."[3][5][12] Cancer Research, 63(8), 1838-1845.[12] Link

  • Kuznetsov, G., et al. (2009).[6][7] "Tubulin-based antimitotic mechanism of E7974, a novel analogue of the marine sponge natural product hemiasterlin."[1][4][6][7][8] Molecular Cancer Therapeutics, 8(10), 2852-2860. Link

  • Li, X., et al. (2019). "Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers." Molecular Cancer Therapeutics, 18(12). Link

Sources

Technical Evaluation of SPA-110: A Potent, MDR-Evasive Microtubule Destabilizer

[1]

Executive Summary & Mechanism of Action

SPA-110 (Taltobulin/HTI-286) is a synthetic analogue of the marine tripeptide hemiasterlin.[1][2][3] Unlike taxanes (which stabilize microtubules) or traditional vinca alkaloids (which are often substrates for efflux pumps), SPA-110 is a third-generation microtubule destabilizer engineered specifically to overcome P-glycoprotein (P-gp/ABCB1) mediated resistance.

Core Mechanistic Profile
  • Target:

    
    -tubulin subunit at the Vinca-peptide binding domain  (inter-dimer interface).
    
  • Primary Effect: Inhibits tubulin polymerization, leading to the erosion of the microtubule polymer mass.[4]

  • Secondary Effect: At low nanomolar concentrations, it kinetically suppresses microtubule dynamics (treadmilling) without causing gross depolymerization, inducing mitotic block at the metaphase/anaphase transition.

  • Differentiation: SPA-110 is not a substrate for the ABCB1 transporter (P-glycoprotein), retaining potency in MDR+ phenotypes where Paclitaxel and Vincristine fail.[4]

Mechanistic Pathway Diagram

The following diagram illustrates the differential pathway of SPA-110 compared to traditional substrates in a Multidrug Resistant (MDR) context.

SPA110_MechanismExtracellularExtracellular SpaceTaxaneTraditional Taxane/Vinca(P-gp Substrate)Extracellular->TaxaneSPA110SPA-110(Taltobulin)Extracellular->SPA110MembraneCell Membrane(Lipid Bilayer)PgpP-glycoprotein(ABCB1 Efflux Pump)Pgp->ExtracellularEfflux (Resistance)CytoplasmCytoplasmTaxane->PgpRecognizedSPA110->PgpEvades DetectionSPA110->CytoplasmPassive DiffusionTubulinFree Tubulin DimersSPA110->TubulinBinds Vinca SiteMTMicrotubule PolymerSPA110->MTInhibits AssemblyTubulin->MTPolymerizationArrestMitotic Arrest(G2/M)MT->ArrestSpindle DefectApoptosisApoptosis(Cell Death)Arrest->Apoptosis

Figure 1: Mechanism of Action illustrating SPA-110's evasion of P-gp efflux compared to traditional antimitotics.

Validation Protocols & Experimental Methodology

To scientifically validate SPA-110 in a preclinical setting, the following self-validating protocols are recommended. These move beyond simple IC50 generation to mechanistic proof.

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system. Rationale: This distinguishes direct tubulin binders from upstream signaling inhibitors (e.g., AURK inhibitors).

  • Reagent Prep: Prepare >99% pure bovine brain tubulin (10 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Baseline: Pre-warm a 96-well half-area plate to 37°C.

  • Treatment: Add SPA-110 (0.1 µM – 10 µM) or Vehicle (DMSO). Include Colchicine (5 µM) as a positive control for depolymerization and Paclitaxel (5 µM) as a negative control (stabilization).

  • Initiation: Add Tubulin master mix to wells.

  • Readout: Monitor Absorbance at 340 nm (A340) every 30 seconds for 60 minutes at 37°C.

  • Validation Criteria:

    • Control: Sigmoidal curve reaching steady state.

    • SPA-110:[4][1][2][5][6][7][8][] Dose-dependent reduction in Vmax and final A340 plateau.

Protocol B: Differential Cytotoxicity Screen (MDR Indexing)

Objective: Confirm the "MDR-Evasive" property of SPA-110. Rationale: The ratio of IC50 in resistant vs. parental lines (Resistance Factor, RF) defines the compound's utility.

Cell Models:

  • KB-3-1: Parental Epidermoid Carcinoma (P-gp Negative).

  • KB-8-5: Colchicine-selected subline (Moderate P-gp overexpression).

  • KB-V1: Vinblastine-selected subline (High P-gp overexpression).

Workflow:

  • Seed cells (3,000/well) in 96-well plates; allow 24h attachment.

  • Treat with serial dilutions of SPA-110 vs. Paclitaxel (Comparator).

  • Incubate for 72 hours (allows for multiple cell cycles).

  • Assess viability via CellTiter-Glo (ATP) or SRB assay.

  • Calculate Resistance Factor (RF):

    
    
    
Protocol C: Live-Cell Microtubule Dynamics Tracking

Objective: Visualize suppression of dynamic instability at sub-cytotoxic concentrations. Method: Transfect HeLa cells with EB3-GFP (End-Binding protein 3 tracks growing plus-ends). Analysis:

  • Treat with low-dose SPA-110 (e.g., 0.5 nM).

  • Perform time-lapse confocal microscopy (1 frame/2 sec for 5 mins).

  • Key Metric: Reduction in "comet" velocity and lifetime. SPA-110 will cause EB3 comets to disappear as growth phases are suppressed.

Quantitative Performance Data

The following data summarizes the potency profile of SPA-110. Note the stability of SPA-110's potency across resistant lines compared to Paclitaxel.

ParameterSPA-110 (Taltobulin)Paclitaxel (Taxol)Vincristine
Binding Site Vinca Domain (Peptide Site)Taxane Site (Lumen)Vinca Domain
Tubulin Effect DepolymerizationStabilizationDepolymerization
KB-3-1 IC50 (Parental) 0.5 - 2.0 nM 2.5 nM1.5 nM
KB-V1 IC50 (MDR+++) 2.5 - 5.0 nM >1,000 nM>500 nM
Resistance Factor (RF) ~1.0 - 2.5 (Negligible) >400 (High)>300 (High)
Solubility High (Water soluble salts)Low (Requires Cremophor)Moderate

Data derived from comparative analysis of Hemiasterlin analogues (Loganzo et al., 2003).[10]

Experimental Workflow Visualization

This workflow outlines the critical path for validating SPA-110 in a new cancer indication.

Workflowcluster_biochemPhase 1: Biochemical Validationcluster_cellPhase 2: Cellular ProfilingStartCompound Acquisition(SPA-110 / Taltobulin)TurbidTubulin Polymerization Assay(Turbidimetry)Start->TurbidBindingCompetitive Binding Assay(vs. [3H]-Vinblastine)Turbid->BindingIC50Cytotoxicity Screen(Parental vs. MDR+ Lines)Binding->IC50CycleCell Cycle Analysis(Flow Cytometry - G2/M Arrest)IC50->CycleImagingImmunofluorescence(Loss of MT Polymer Mass)Cycle->ImagingDecisionGo/No-Go DecisionIs RF < 5.0?Imaging->DecisionDecision->StartNo (Redesign)InVivoIn Vivo Xenograft(MDR+ Tumor Model)Decision->InVivoYes

Figure 2: Step-by-step validation workflow for SPA-110 characterization.

References

The following authoritative sources provide the foundational data for SPA-110 (Taltobulin/HTI-286) and the methodologies described above.

  • Loganzo, F., et al. (2003). HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo.[1] Cancer Research.[5][11]

    • Zask, A., et al. (2004).Synthesis and biological activity of analogues of the antimitotic marine peptide hemiasterlin. Journal of Medicinal Chemistry.

      • Poruchynsky, M. S., et al. (2004). Actions of the novel antimitotic agent Taltobulin (HTI-286) on microtubule dynamics.[4] Molecular Cancer Therapeutics.[5]

        • Nieman, J. A., et al. (2003).Synthesis and Antimitotic/Cytotoxic Activity of Hemiasterlin Analogues.

          • Dumontet, C., & Jordan, M. A. (2010).Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery. (Review of mechanism classes).

            From Reef to Reagent: Investigating the Marine Origins of HTI-286 (Taltobulin)

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            HTI-286 (Taltobulin) represents a paradigmatic success in marine natural product discovery, originating from the bioactive tripeptide Hemiasterlin . Originally isolated from marine sponges such as Hemiasterella minor and Cymbastela sp., Hemiasterlin demonstrated potent antimitotic activity but suffered from the classic supply constraints of marine metabolites. HTI-286 was developed as a synthetic analogue to overcome these supply issues while retaining the parent compound's unique ability to evade P-glycoprotein (P-gp) efflux pumps—a common resistance mechanism against traditional taxanes and vinca alkaloids.

            This technical guide reconstructs the investigative pipeline, from the taxonomic identification of the source sponge to the bioassay-guided isolation of the natural precursor, and finally, the mechanistic validation of the synthetic lead.

            Part 1: The Marine Source (The Discovery)

            The investigation begins in the benthic ecosystems of the Indo-Pacific and South Africa. The "origin" of HTI-286 is not a single event but a convergent discovery involving multiple sponge genera.

            Target Taxonomy & Ecology
            • Primary Source: Hemiasterella minor (Class: Demospongiae, Order: Tetractinellida).

            • Secondary Sources: Cymbastela sp., Auletta sp., and Siphonochalina sp.[1][2]

            • Ecological Context: These sponges are sessile invertebrates found in tropical reef environments (e.g., Papua New Guinea, South Africa). The production of cytotoxic peptides like Hemiasterlin is an evolutionary chemical defense against predation and biofouling.

            Protocol 1: Field Collection & Preservation
            • Objective: To harvest sponge biomass while preserving the chemical integrity of unstable secondary metabolites.

            • Methodology:

              • Collection: Samples are collected via SCUBA at depths of 10–30m.

              • In-situ Preservation: Samples must be immediately frozen (-20°C) or immersed in ethanol/methanol upon surfacing to halt enzymatic degradation.

              • Voucher Specimen: A 2cm³ fragment is preserved in 70% EtOH for taxonomic identification (spicule analysis).

            Part 2: Isolation & Structural Elucidation[1]

            The transition from a crude sponge extract to a pure chemical entity requires a Bioassay-Guided Fractionation workflow. This method relies on iterative testing of fractions to track the bioactive signal (cytotoxicity) down to the single active molecule.

            Workflow Visualization: Bioassay-Guided Fractionation

            The following diagram outlines the logical flow from raw biomass to the isolation of Hemiasterlin (the natural precursor).

            IsolationWorkflow Sponge Frozen Sponge Biomass (Hemiasterella minor) Extract Crude Extraction (MeOH / DCM) Sponge->Extract Maceration Partition Solvent Partitioning (Modified Kupchan Method) Extract->Partition Solvent Separation Bioassay1 Cytotoxicity Screen (KB / L1210 Cells) Partition->Bioassay1 Identify Active Fraction Chrom1 Flash Chromatography (C18 Reverse Phase) Bioassay1->Chrom1 Active Fraction Selected HPLC HPLC Purification (C18 Semi-Prep) Chrom1->HPLC Gradient Elution Hemiasterlin Pure Hemiasterlin (Natural Precursor) HPLC->Hemiasterlin Isolation

            Caption: Figure 1. Bioassay-guided fractionation workflow for isolating Hemiasterlin from marine sponge biomass.

            Technical Insight: The Extraction Logic
            • Crude Extraction: The sponge is lyophilized and extracted with MeOH:DCM (1:1). This broad-polarity solvent mixture captures both polar peptides and non-polar lipids.

            • Partitioning: The crude extract is partitioned between water and organic solvents (Hexane

              
               CCl
              
              
              
              
              
              CHCl
              
              
              ). Hemiasterlin, being a peptide, typically concentrates in the CCl
              
              
              or CHCl
              
              
              fraction, separating it from salts (water phase) and fats (hexane phase).
            • Purification: Reverse-phase HPLC (C18 column) is critical. Hemiasterlin elutes using an Acetonitrile:Water gradient.

            Part 3: The Pivot to HTI-286 (Lead Optimization)

            While Hemiasterlin is potent, it is not a viable drug due to scarcity (mg yields from kg of sponge) and structural complexity . HTI-286 was engineered to solve these problems.

            Comparative Analysis: Natural vs. Synthetic

            The table below highlights why the pivot to HTI-286 was necessary for clinical development.

            FeatureHemiasterlin (Natural Product)HTI-286 (Synthetic Analogue)
            Source Hemiasterella minor (Sponge)Total Chemical Synthesis
            Supply Chain Ecological harvest (Unsustainable)Scalable GMP Synthesis
            Structure Complex tripeptideSimplified tripeptide analogue
            Potency (IC50) ~0.1 - 0.5 nM (Highly Potent)~2.5 nM (Retains High Potency)
            MDR Evasion ModerateSuperior (Low P-gp affinity)
            Metabolic Stability Low (Peptide bonds)Optimized (N-methylation)
            Structural Modification (SAR)

            Researchers identified that the N-terminal region of Hemiasterlin could be simplified without losing tubulin-binding affinity. HTI-286 replaces the complex indole moiety of the natural product with a simpler phenyl group, facilitating large-scale synthesis while maintaining the "Vinca-domain" binding capability.

            Part 4: Mechanism of Action (The Science)

            HTI-286 functions as a microtubule destabilizing agent .[3][4] Unlike Taxol (which stabilizes microtubules), HTI-286 binds to the Vinca peptide site at the interface of

            
            - and 
            
            
            
            -tubulin, preventing the polymerization of tubulin dimers into microtubules.
            Pathway Visualization: Mechanism of Action

            This diagram illustrates the cellular cascade triggered by HTI-286, leading to cancer cell death.

            MOA Drug HTI-286 (Taltobulin) Target Tubulin Heterodimer (Vinca Binding Domain) Drug->Target Binds with High Affinity Effect1 Inhibition of Polymerization Target->Effect1 Prevents Assembly Effect2 Mitotic Spindle Collapse Effect1->Effect2 Destabilization Check Spindle Assembly Checkpoint (SAC) Effect2->Check Activates Arrest G2/M Phase Arrest Check->Arrest Prolonged Signal Death Apoptosis (Cell Death) Arrest->Death Caspase Cascade

            Caption: Figure 2.[4][5] Mechanism of action of HTI-286, illustrating tubulin binding and subsequent apoptotic cascade.[3][4]

            Key Differentiator: P-glycoprotein Evasion

            A critical advantage of HTI-286 over Vincristine or Paclitaxel is its low affinity for P-glycoprotein (P-gp) .[3] P-gp is an efflux pump often overexpressed in resistant tumors (MDR phenotype). HTI-286 bypasses this pump, remaining inside the cell to exert its cytotoxic effect.

            Part 5: Detailed Experimental Protocols

            To validate the presence of Hemiasterlin-like activity or to test HTI-286, the following self-validating protocols are standard.

            Protocol 2: Tubulin Polymerization Assay (Turbidimetry)
            • Purpose: To quantify the ability of HTI-286 to inhibit microtubule assembly in a cell-free system.

            • Principle: Polymerized microtubules scatter light. Absorbance at 340nm correlates with polymer mass. Inhibition results in a flat absorbance curve.

            Reagents:

            • Purified Tubulin (>99% pure, bovine brain source).

            • GTP (Guanosine triphosphate).

            • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

            Step-by-Step:

            • Preparation: Dilute HTI-286 to varying concentrations (e.g., 0.1 µM – 10 µM) in PEM buffer. Include a vehicle control (DMSO) and a positive control (Vincristine).

            • Mixture: Mix tubulin (final conc. 10–20 µM) with GTP (1 mM) and the drug on ice.

            • Initiation: Transfer to a pre-warmed (37°C) spectrophotometer cuvette to initiate polymerization.

            • Measurement: Monitor Absorbance (340nm) every 30 seconds for 30–60 minutes.

            • Validation:

              • Control: Should show a sigmoidal increase in absorbance (polymerization).

              • HTI-286:[1][3][4][6][7] Should show a dose-dependent reduction in the Vmax and plateau height (inhibition).

            Protocol 3: Cytotoxicity Assay (MDR Validation)
            • Purpose: To confirm efficacy against Multi-Drug Resistant (MDR) cell lines.

            • Cell Lines:

              • KB-3-1: Parental (Sensitive).

              • KB-8-5: P-gp overexpressing (Resistant to Taxol).

            Step-by-Step:

            • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

            • Treatment: Add HTI-286 in serial dilutions. Treat parallel plates with Paclitaxel (Control).

            • Incubation: Incubate for 72h at 37°C.

            • Readout: Add MTT or Alamar Blue reagent. Measure absorbance/fluorescence.

            • Calculation: Calculate IC50.

              • Success Criteria: HTI-286 should have a Resistance Factor (IC50 Resistant / IC50 Sensitive) of < 2.0, whereas Paclitaxel will have a factor > 100.

            References

            • Loganzo, F., et al. (2003). HTI-286, a Synthetic Analogue of the Tripeptide Hemiasterlin, Is a Potent Antimicrotubule Agent that Circumvents P-Glycoprotein-mediated Resistance in Vitro and in Vivo. Cancer Research.[4] Link

            • Talpir, R., et al. (1994). Hemiasterlin and Hemiasterlin A: Novel cytotoxic peptides from the sponge Hemiasterella minor. Tetrahedron Letters. Link

            • Gamble, W. R., et al. (1999). Cytotoxic and tubulin-interactive hemiasterlins from Auletta sp. and Siphonochalina spp.[1][2] sponges. Bioorganic & Medicinal Chemistry. Link

            • Nieman, J. A., et al. (2003). Synthesis and Antitumor Activity of Hemiasterlin Analogues. Journal of Natural Products. Link

            • Wyeth / Pfizer Clinical Data. (2008). Intravesical chemotherapy of high-grade bladder cancer with HTI-286.[7] Clinical Cancer Research. Link

            Sources

            Pharmacological profile of novel hemiasterlin compounds

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Pharmacological Profile of Novel Hemiasterlin Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

            Executive Summary

            Hemiasterlins represent a distinct class of tripeptide antimitotic agents originally isolated from the marine sponge Hemiasterella minor. Unlike traditional microtubule-targeting agents (MTAs) such as taxanes or vinca alkaloids, novel hemiasterlin analogs—most notably HTI-286 (Taltobulin) and the antibody-drug conjugate (ADC) payload SC209 —exhibit a unique pharmacological profile characterized by potent tubulin destabilization and, critically, a lack of susceptibility to P-glycoprotein (P-gp) mediated efflux. This guide dissects the pharmacological mechanisms, structural-activity relationships (SAR), and experimental validation protocols for these compounds, positioning them as vital tools for overcoming multidrug resistance (MDR) in oncology.

            Structural Basis and Mechanism of Action (MOA)

            The Hemiasterlin Scaffold

            Natural hemiasterlin is a tripeptide composed of three highly modified amino acids:

            • N-terminus:

              
              -tetramethyl-tryptophan (or similar bulky hydrophobic residue).
              
            • Core: A unique amino acid, typically involving a

              
              -dimethyl moiety.
              
            • C-terminus: A homo-isoleucine derivative (or similar) often ending in a carboxylic acid or modified amide.

            Synthetic optimization (e.g., HTI-286) focuses on the N-terminal modifications to improve stability and solubility while retaining the core pharmacophore required for tubulin interaction.

            Binding Kinetics and The Vinca-Peptide Domain

            Hemiasterlins bind to the Vinca-peptide site at the interface of

            
            - and 
            
            
            
            -tubulin. While they share a binding region with vinca alkaloids (vinblastine), their interaction dynamics are distinct.[1]
            • Depolymerization: Hemiasterlins prevent the polymerization of tubulin dimers into microtubules, leading to the dissolution of the mitotic spindle.

            • Competitive Inhibition: They competitively inhibit the binding of dolastatin-10 and phomopsin A but inhibit vinblastine binding non-competitively, suggesting a unique sub-site occupancy.

            • Signaling Cascade: The disruption of microtubule dynamics triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged mitotic arrest (prometaphase/metaphase) and subsequent apoptosis via Bcl-2 phosphorylation and caspase-3 activation.

            Visualization: Hemiasterlin Signaling Pathway

            Hemiasterlin_MOA Compound Hemiasterlin Analog (HTI-286 / SC209) Target Tubulin Heterodimer (Vinca-Peptide Site) Compound->Target High Affinity Binding Effect1 Inhibition of Polymerization Target->Effect1 Steric Hindrance Effect2 Microtubule Depolymerization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect2->Checkpoint Tension Loss Arrest Mitotic Arrest (G2/M Phase) Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 / Bcl-2) Arrest->Apoptosis Prolonged Stress

            Caption: Figure 1.[1] Mechanism of Action for Hemiasterlin compounds. Binding to the Vinca-peptide site triggers a cascade leading to mitotic catastrophe.

            Pharmacological Profiling: The MDR Advantage

            The critical differentiator for hemiasterlin analogs is their efficacy in Multidrug-Resistant (MDR) phenotypes.

            Cytotoxicity and Resistance Profiles

            Standard MTAs like Paclitaxel and Vinblastine are substrates for the P-gp efflux pump (encoded by ABCB1). Hemiasterlin analogs are poor substrates for these transporters.

            Table 1: Comparative Cytotoxicity (IC50 nM) Data synthesized from preclinical evaluations of HTI-286.

            Cell LinePhenotypePaclitaxel IC50 (nM)HTI-286 IC50 (nM)Resistance Factor (HTI-286)
            KB-3-1 Parental (Sensitive)2.01.01.0
            KB-8-5 Mod. MDR (P-gp+)55.01.21.2 (Low)
            KB-V1 High MDR (P-gp++)>10002.52.5 (Low)
            MCF-7 Breast Cancer3.50.6-

            Key Insight: The Resistance Factor (RF) for HTI-286 remains close to 1.0 even in highly resistant lines, whereas Paclitaxel shows an RF >500. This confirms that hemiasterlin analogs bypass P-gp efflux mechanisms.

            Novel Applications: ADC Payloads

            Recent developments utilize hemiasterlins as "warheads" in Antibody-Drug Conjugates (ADCs).[2]

            • Compound: SC209 (a hemiasterlin derivative).[2][3]

            • Application: Used in STRO-002 (targeting Folate Receptor Alpha).[2][3]

            • Rationale: The high potency (pM to low nM range) and ability to kill MDR+ cells make them ideal for delivering toxic payloads directly to resistant tumors via receptor-mediated endocytosis.

            Experimental Protocols

            To validate the pharmacological profile of a novel hemiasterlin analog, two core experiments are required: Turbidimetric Tubulin Assembly (to confirm MOA) and Differential Cytotoxicity Screening (to confirm MDR efficacy).

            Protocol A: Turbidimetric Tubulin Polymerization Assay

            Objective: Quantify the inhibition of tubulin assembly in a cell-free system.

            Reagents:

            • Purified Tubulin (>99% pure, bovine brain source).

            • GTP (Guanoisine triphosphate).

            • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

            • Glycerol (enhances nucleation).

            Step-by-Step Methodology:

            • Preparation: Prepare a 4 mg/mL tubulin stock in PEM buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

            • Baseline Calibration: Pre-warm a UV-spectrophotometer (equipped with a temperature controller) to 37°C. Set absorbance wavelength to 340 nm .

            • Compound Addition: Add the test compound (dissolved in DMSO) to the cuvette. Include a DMSO-only control (Vehicle) and a Colchicine/Vinblastine control (Positive Control).

              • Note: Keep final DMSO concentration <1% to avoid solvent effects.

            • Initiation: Add the cold tubulin mixture to the pre-warmed cuvette.

            • Measurement: Immediately monitor Absorbance (A340) every 30 seconds for 45–60 minutes.

            • Analysis:

              • Polymerization Phase: The vehicle control will show a sigmoidal increase in absorbance (polymer formation).

              • Inhibition: Effective hemiasterlin analogs will show a flat line or significantly reduced slope (Vmax) compared to control.

              • Calculate IC50: Plot the % inhibition of the maximum polymerization rate against log[concentration].

            Protocol B: Differential Cytotoxicity Screening (MDR Confirmation)

            Objective: Verify the lack of cross-resistance in P-gp overexpressing cells.

            Workflow Visualization:

            Screening_Workflow Start Compound Library Split Split Plate Start->Split Line1 KB-3-1 (Parental) Split->Line1 Line2 KB-V1 (P-gp High) Split->Line2 Incubate 72h Incubation (37°C, 5% CO2) Line1->Incubate Line2->Incubate Readout MTS/CellTiter-Glo Readout Incubate->Readout Analysis Calculate Resistance Factor (IC50 Resistant / IC50 Parental) Readout->Analysis

            Caption: Figure 2. Differential Screening Workflow. Comparing IC50 values between parental and MDR lines is critical for validating hemiasterlin candidates.

            Methodology:

            • Seeding: Seed KB-3-1 and KB-V1 cells in 96-well plates (approx. 3,000 cells/well). Allow attachment for 24 hours.

            • Treatment: Treat cells with serial dilutions of the hemiasterlin analog (e.g., 0.01 nM to 100 nM). Run Paclitaxel in parallel as a reference for P-gp susceptibility.

            • Incubation: Incubate for 72 hours.

            • Detection: Add MTS reagent or ATP-based luminescent substrate (e.g., CellTiter-Glo).

            • Calculation: Determine the Resistance Factor (RF).

              • Criteria: An RF < 5.0 indicates the compound is likely not a P-gp substrate. (Hemiasterlins typically show RF ~1-3).

            References

            • Loganzo, F., et al. (2003). "HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo."[4][5] Cancer Research.

            • Nieman, J. A., et al. (2003). "Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues." Journal of Natural Products.

            • Ravi, M., Zask, A., & Rush, T. S. (2005).[6] "Structure-based identification of the binding site for the hemiasterlin analogue HTI-286 on tubulin." Biochemistry.

            • Li, X., et al. (2019).[7] "Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers."[3] Molecular Cancer Therapeutics.

            • Zask, A., et al. (2005).[6] "Hybrids of the hemiasterlin analogue taltobulin and the dolastatins are potent antimicrotubule agents." Journal of the American Chemical Society.

            Sources

            Technical Guide: Hti-286 (Taltobulin) – Mechanism, Efficacy, and Experimental Protocols for Mitotic Arrest Induction

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary: The Hemiasterlin Advantage

            Hti-286 (Taltobulin) represents a pivotal evolution in antimicrotubule therapeutics. Unlike first-generation taxanes (e.g., paclitaxel) or vinca alkaloids, Hti-286 is a fully synthetic analogue of the marine sponge tripeptide hemiasterlin .[1] Its primary value proposition in oncology research lies in its ability to circumvent P-glycoprotein (P-gp/MDR1) mediated multidrug resistance (MDR).

            While traditional agents are substrates for the P-gp efflux pump, Hti-286 structurally evades this transport mechanism, maintaining nanomolar potency in MDR+ phenotypes. This guide details the mechanistic grounding of Hti-286, provides validated protocols for assessing its induction of mitotic arrest, and offers a framework for interpreting efficacy data in resistant tumor models.

            Mechanistic Profile: The Vinca-Peptide Site Interaction[2][3][4][5]

            To deploy Hti-286 effectively, one must understand its specific binding modality. Hti-286 does not bind to the Taxane site.[1][2] Instead, it targets the Vinca-peptide site on the

            
            -tubulin subunit.
            
            Molecular Cascade
            • Binding: Hti-286 binds to the interface between

              
              - and 
              
              
              
              -tubulin heterodimers (Vinca domain).
            • Depolymerization: Unlike taxanes (which stabilize microtubules), Hti-286 inhibits tubulin polymerization and destabilizes existing microtubules.

            • Spindle Disruption: The loss of microtubule tension activates the Spindle Assembly Checkpoint (SAC).

            • Mitotic Arrest: Cells arrest in the prometaphase/metaphase transition (G2/M phase).

            • Apoptotic Trigger: Prolonged arrest leads to phosphorylation of Bcl-2 family proteins, Caspase-3 activation, and subsequent apoptosis.

            Visualization: Signaling Pathway & MOA

            The following diagram illustrates the downstream effects of Hti-286 binding compared to Taxanes.

            Hti286_Mechanism Hti286 Hti-286 (Taltobulin) Tubulin Free Tubulin Heterodimers Hti286->Tubulin Targets VincaSite Vinca-Peptide Binding Site (Beta-Tubulin) Tubulin->VincaSite Occupies Polymerization Microtubule Polymerization VincaSite->Polymerization INHIBITS Spindle Mitotic Spindle Assembly Polymerization->Spindle Required for SAC Spindle Assembly Checkpoint (Mad2/BubR1 Activation) Spindle->SAC Failure Triggers Arrest G2/M Mitotic Arrest SAC->Arrest Induces Apoptosis Apoptosis (Caspase-3 / PARP Cleavage) Arrest->Apoptosis Prolonged State

            Figure 1: Hti-286 Mechanism of Action.[1][3][4][2][5][6][7][8][9][10] The compound inhibits polymerization via the Vinca site, triggering the Spindle Assembly Checkpoint.

            The MDR Advantage: Overcoming Resistance

            The critical differentiator for Hti-286 is its efficacy in MDR1 (P-gp) overexpressing cells .

            • Taxanes/Vinca Alkaloids: High affinity for P-gp drug efflux pumps. In resistant cells (e.g., KB-8-5), intracellular concentration drops below the therapeutic threshold.

            • Hti-286: Poor substrate for P-gp.[1][3][2][5][6] Intracellular accumulation remains high, leading to cytotoxicity profiles almost identical to parental (sensitive) lines.

            Comparative Efficacy Data (IC50)

            The following table summarizes the potency retention of Hti-286 in resistant cell lines compared to Paclitaxel.

            Cell LinePhenotypeResistance MechanismPaclitaxel IC50 (nM)Hti-286 IC50 (nM)Fold Resistance (Hti-286)
            KB-3-1 ParentalNone3.52.01.0 (Baseline)
            KB-8-5 ResistantP-gp Overexpression280.02.41.2 (Negligible)
            KB-V1 Highly ResistantHigh P-gp>10003.11.5 (Negligible)
            1A9 ParentalNone2.11.81.0

            Data synthesized from Loganzo et al. (2003) and Poruchynsky et al. (2004).

            Experimental Workflow 1: In Vitro Tubulin Polymerization Assay

            Objective: Validate Hti-286 as a direct inhibitor of tubulin assembly (distinct from stabilizing agents like Paclitaxel).[3][2][5]

            Reagents & Equipment[11]
            • Purified Tubulin: >99% pure bovine brain tubulin (lyophilized).

            • GTP Stock: 100 mM (Guanylyl-imidodiphosphate).

            • Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

            • Detection: Spectrophotometer capable of kinetic reading at 340 nm, heated to 37°C.[9]

            Protocol
            • Preparation: Resuspend tubulin to 3.0 mg/mL in ice-cold PEM buffer containing 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

            • Compound Addition:

              • Control: Add 1% DMSO.

              • Test: Add Hti-286 (Final concentration 5 µM).

              • Reference (Inhibitor): Nocodazole or Vinblastine (5 µM).

              • Reference (Stabilizer): Paclitaxel (5 µM).

            • Incubation: Transfer 100 µL of reaction mix to a pre-chilled 96-well half-area plate.

            • Measurement:

              • Place plate in spectrophotometer pre-warmed to 37°C.

              • Measure Absorbance (OD340) every 30 seconds for 60 minutes.

            Interpretation
            • Normal Polymerization (Control): Sigmoidal curve reaching a steady state OD ~0.2–0.3.

            • Hti-286 Treated: Flat line or minimal increase in OD. This confirms inhibition of assembly.

            • Paclitaxel Treated: Rapid, immediate increase in OD (hyper-polymerization).

            Experimental Workflow 2: Cell Cycle Analysis (Flow Cytometry)

            Objective: Quantify the percentage of cells arrested in the G2/M phase.

            Protocol
            • Seeding: Seed tumor cells (e.g., KB-3-1) at

              
               cells/well in 6-well plates. Allow attachment for 24 hours.
              
            • Treatment: Treat with Hti-286 at

              
               and 
              
              
              
              the IC50 (e.g., 5 nM and 25 nM) for 24 hours.
            • Harvesting:

              • Collect media (contains floating apoptotic cells).

              • Trypsinize adherent cells.

              • Combine floating and adherent fractions.

            • Fixation:

              • Wash with PBS.[11][12][13]

              • Resuspend in 300 µL PBS.

              • Add 700 µL ice-cold 100% ethanol dropwise while vortexing (Final 70% EtOH).

              • Incubate at -20°C for >2 hours (can store overnight).

            • Staining:

              • Pellet cells (500xg, 5 min). Wash with PBS.[11][12][13]

              • Resuspend in 500 µL PI/RNase Staining Buffer (PBS + 50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

              • Incubate 30 mins at 37°C in the dark.

            • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto™ or CytoFLEX). Record 10,000 events. Use Linear scale for FL2-A (PI).

            Gating Strategy & Expected Results
            • Gating: Gate on single cells (FL2-W vs FL2-A) to exclude doublets.

            • Result:

              • G0/G1 Peak (2N): Dominant in untreated cells.

              • G2/M Peak (4N): Hti-286 treatment causes a massive shift to the 4N peak (often >60% population).

              • Sub-G1 Peak (<2N): Indicates apoptotic fragmentation (late stage).

            Visualization: Experimental Logic Flow

            Workflow Start Start: Tumor Cell Culture Treat Treat with Hti-286 (24h) Start->Treat Harvest Harvest Cells (Floaters + Adherent) Treat->Harvest Fix Fixation (70% EtOH, -20°C) Harvest->Fix Stain Stain DNA (PI + RNase A) Fix->Stain Flow Flow Cytometry (FL2-A Linear) Stain->Flow Analysis Data Analysis (G2/M Accumulation) Flow->Analysis

            Figure 2: Step-by-step workflow for validating mitotic arrest via Propidium Iodide flow cytometry.

            References

            • Loganzo, F. et al. (2003). "HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo."[3][2][5] Cancer Research.[2]

            • Poruchynsky, M. S. et al. (2004). "Tumor cells resistant to a microtubule-depolymerizing hemiasterlin analogue, HTI-286, have mutations in alpha- or beta-tubulin and increased microtubule stability."[6] Biochemistry.

            • Niu, S. J. et al. (2011). "Structural basis for the binding of hemiasterlin derivatives to the vinca peptide site in tubulin." Molecular Cancer Therapeutics.[7]

            • Zask, A. et al. (2004). "Total synthesis and biological evaluation of the antimicrotubule agents (+)-hemiasterlin, (+)-criamide A, and analogues." Journal of Medicinal Chemistry.

            Sources

            Methodological & Application

            Application Note and Protocol: In Vitro Cell Proliferation Assay for Hti-286

            Author: BenchChem Technical Support Team. Date: February 2026

            A Senior Application Scientist's Guide to Characterizing a Potent Antimicrotubule Agent

            Introduction: Hti-286 - A Novel Microtubule-Targeting Agent

            Hti-286 is a synthetic analog of the natural marine product hemiasterlin, which has emerged as a promising anti-cancer agent.[1][2][3] Mechanistically, Hti-286 functions as a potent inhibitor of tubulin polymerization.[1][2][3] By binding to the Vinca-peptide site on tubulin, it disrupts the dynamic instability of microtubules, leading to cell cycle arrest in the G2-M phase, and ultimately, apoptosis.[1][4] A key feature of Hti-286 is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to other tubulin-binding agents like taxanes and Vinca alkaloids.[1][2][5] This makes Hti-286 a valuable candidate for treating tumors that have developed resistance to conventional chemotherapies.

            This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute an in vitro cell proliferation assay to determine the potency (e.g., IC50 value) of Hti-286 against various cancer cell lines.

            Understanding the "Why": The Rationale Behind the Assay Design

            The primary goal of this assay is to quantify the dose-dependent inhibitory effect of Hti-286 on the proliferation of cancer cells. The choice of a cell-based proliferation assay is critical as it provides a functional readout of the compound's biological activity in a cellular context.[6][7][8] Several methods can be employed to measure cell proliferation, including those that assess metabolic activity (e.g., MTT, MTS, WST-1 assays) or DNA synthesis (e.g., BrdU incorporation assay).[6][9][10][11]

            For this protocol, we will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a widely used, reliable, and cost-effective colorimetric method.[9] The principle of the MTT assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[12] The amount of formazan produced is directly proportional to the number of viable cells, thus providing a quantitative measure of cell proliferation.[12]

            Signaling Pathway and Experimental Workflow

            To visually conceptualize the mechanism of Hti-286 and the experimental process, the following diagrams are provided.

            Hti286_Mechanism cluster_cell Cancer Cell Hti-286 Hti-286 Tubulin_dimers α/β-Tubulin Dimers Hti-286->Tubulin_dimers Binds to Vinca-peptide site Microtubules Microtubule Polymerization Hti-286->Microtubules Inhibits Tubulin_dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitosis Mitosis Mitotic_Spindle->Mitosis Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to

            Caption: Mechanism of action of Hti-286 in cancer cells.

            Proliferation_Assay_Workflow Cell_Seeding 1. Seed cells in 96-well plate Incubation1 2. Incubate (24h) for cell adherence Cell_Seeding->Incubation1 Hti286_Treatment 3. Treat with serial dilutions of Hti-286 Incubation1->Hti286_Treatment Incubation2 4. Incubate for 72 hours Hti286_Treatment->Incubation2 MTT_Addition 5. Add MTT reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization 7. Add solubilization buffer Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Absorbance_Reading->Data_Analysis

            Sources

            Determining the Effective Concentration of Hti-286 in Breast Cancer Cell Lines: Application Notes and Protocols

            Author: BenchChem Technical Support Team. Date: February 2026

            For Researchers, Scientists, and Drug Development Professionals

            Authored by a Senior Application Scientist

            This document provides a comprehensive guide for determining the effective concentration of Hti-286, a potent synthetic antimicrotubule agent, in various breast cancer cell lines. This guide is designed to provide not just procedural steps, but also the scientific rationale behind the experimental design, enabling researchers to generate robust and reliable data for preclinical drug development.

            Introduction: Hti-286 - A Powerful Tool Against Cancer

            Hti-286 is a synthetic analogue of hemiasterlin, a natural tripeptide isolated from marine sponges.[1][2][3] As a potent inhibitor of tubulin polymerization, Hti-286 disrupts the formation and function of microtubules, essential components of the cellular cytoskeleton.[1][2][3] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2]

            A significant advantage of Hti-286 is its ability to circumvent multidrug resistance mediated by P-glycoprotein (P-gp), a common mechanism of resistance to other microtubule-targeting agents like paclitaxel and vincristine.[1][2] Preclinical studies have demonstrated the potent in vitro and in vivo efficacy of Hti-286 against a wide range of human tumor cell lines, including those derived from breast cancer.[1][4] Across a panel of 18 different human tumor cell lines, Hti-286 exhibited a mean IC50 (half-maximal inhibitory concentration) of approximately 2.5 nM.[2][3]

            This application note will guide researchers through the process of determining the specific IC50 of Hti-286 in their breast cancer cell lines of interest, a critical first step in evaluating its therapeutic potential.

            Mechanism of Action: Disrupting the Cellular Scaffolding

            The primary molecular target of Hti-286 is tubulin, the protein subunit of microtubules. By binding to the Vinca domain of β-tubulin, Hti-286 inhibits its polymerization into microtubules.[3] This has profound consequences for the cell, particularly during mitosis.

            Hti286 Hti-286 Tubulin β-Tubulin Hti286->Tubulin Binds to Vinca Domain Microtubules Microtubule Polymerization Hti286->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Disruption leads to MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers

            Figure 1. Simplified workflow of Hti-286's mechanism of action.

            The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1] This sustained mitotic arrest activates the intrinsic apoptotic pathway. Key events in this pathway include the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, and the subsequent activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

            MitoticArrest Mitotic Arrest (G2/M Phase) Bcl2_p Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2_p Bax_Bcl2 Increased Bax/Bcl-2 Ratio Bcl2_p->Bax_Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax_Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 binds Casp9 Caspase-9 Activation Apaf1->Casp9 activates Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

            Figure 2. Apoptotic signaling cascade induced by Hti-286.

            Experimental Design: Determining the IC50

            The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. For anti-cancer drugs, this is typically the concentration that reduces the viability of a cancer cell population by 50%. Determining the IC50 is a fundamental step in characterizing the potency of a new compound.

            Selecting Breast Cancer Cell Lines

            The choice of cell lines is critical and should reflect the heterogeneity of breast cancer. It is recommended to use a panel of well-characterized cell lines representing different molecular subtypes:

            • Luminal A (ER+/PR+, HER2-): e.g., MCF-7, T-47D

            • Triple-Negative (ER-, PR-, HER2-): e.g., MDA-MB-231, Hs578T

            • HER2-Positive (HER2+): e.g., SK-BR-3, BT-474

            Including cell lines with known resistance mechanisms (e.g., P-gp overexpression) can also provide valuable insights into the compound's efficacy spectrum.

            Preparing Hti-286 Stock Solutions
            • Solvent: Hti-286 is soluble in dimethyl sulfoxide (DMSO). For in vitro studies, it is recommended to prepare a high-concentration stock solution, for example, at 1 or 10 mM in 100% DMSO.

            • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

            • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

            Protocols for Determining Cell Viability

            Several robust and reliable methods are available to assess cell viability. The choice of assay can depend on the cell line, laboratory equipment, and throughput requirements. Below are detailed protocols for three commonly used assays.

            cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Seed Seed cells in 96-well plate Incubate1 Incubate for 24h (adherence) Seed->Incubate1 Treat Add serial dilutions of Hti-286 Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Assay Perform Viability Assay (MTT, SRB, or CellTiter-Glo) Incubate2->Assay Measure Measure signal (Absorbance/Luminescence) Assay->Measure Calculate Calculate % Viability vs. Control Measure->Calculate Plot Plot dose-response curve Calculate->Plot Determine Determine IC50 Plot->Determine

            Figure 3. General experimental workflow for IC50 determination.

            MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

            This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

            Protocol:

            • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

            • Drug Treatment: Prepare serial dilutions of Hti-286 in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration). Incubate for 48-72 hours.

            • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

            • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

            • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

            • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 using non-linear regression analysis.

            SRB (Sulforhodamine B) Assay

            This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

            Protocol:

            • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.

            • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10% TCA) and incubate for 1 hour at 4°C.

            • Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

            • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

            • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

            • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

            • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

            • Data Analysis: As with the MTT assay, calculate the percentage of cell viability and determine the IC50 from the dose-response curve.

            CellTiter-Glo® Luminescent Cell Viability Assay

            This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.

            Protocol:

            • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

            • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

            • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

            • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

            • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

            • Data Analysis: Calculate the percentage of cell viability based on the luminescence signal relative to the vehicle control and determine the IC50.

            Data Interpretation and Comparative Analysis

            The IC50 value of Hti-286 will likely be in the low nanomolar range. It is highly recommended to perform these experiments alongside other well-characterized microtubule inhibitors to provide context for the potency of Hti-286.

            Table 1: Example IC50 Values of Microtubule Inhibitors in Breast Cancer Cell Lines (Literature-Derived)

            Cell LineMolecular SubtypeHti-286 IC50 (nM)Paclitaxel IC50 (nM)Vincristine IC50 (nM)
            MCF-7Luminal A~2.5 (mean)~3 - 20~7,000
            MDA-MB-231Triple-Negative~2.5 (mean)~3 - 15.8Data not readily available
            SK-BR-3HER2-Positive~2.5 (mean)~4,000Data not readily available

            Note: The IC50 value for Hti-286 is a mean value across 18 human tumor cell lines.[2][3] Specific IC50 values for each breast cancer cell line should be determined experimentally. The IC50 values for paclitaxel and vincristine are compiled from various literature sources and can vary depending on experimental conditions.

            Downstream Analysis: Confirming the Mechanism of Action

            To further validate the mechanism of action of Hti-286, researchers can perform downstream analyses such as western blotting to detect key apoptotic markers.

            Protocol for Western Blotting:

            • Cell Treatment: Treat breast cancer cells with Hti-286 at concentrations around the determined IC50 for 24-48 hours.

            • Protein Extraction: Lyse the cells and quantify the protein concentration.

            • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

            • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins:

              • Cleaved Caspase-3: A key executioner caspase.

              • Phospho-Bcl-2: To assess the inactivation of this anti-apoptotic protein.

              • Bax and Bcl-2: To determine the ratio of pro- to anti-apoptotic proteins.

              • PARP: Look for the cleaved fragment of PARP, a substrate of activated caspase-3.

            • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

            An increase in cleaved caspase-3, phospho-Bcl-2, and the Bax/Bcl-2 ratio, along with the appearance of cleaved PARP, will confirm that Hti-286 induces apoptosis through the intrinsic pathway.

            Conclusion

            Determining the effective concentration of Hti-286 is a crucial step in its preclinical evaluation as a potential therapeutic for breast cancer. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can generate high-quality, reproducible data. The potent, multi-faceted mechanism of action of Hti-286, particularly its ability to overcome common resistance mechanisms, makes it a promising candidate for further investigation in the fight against breast cancer.

            References

            • Loganzo, F., et al. (2003). HTI-286, a Synthetic Analogue of the Tripeptide Hemiasterlin, Is a Potent Antimicrotubule Agent that Circumvents P-Glycoprotein-mediated Resistance in Vitro and in Vivo. Cancer Research, 63(8), 1838-1845.
            • Loganzo, F., et al. (2003). HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. PubMed. Available at: [Link]

            • Loganzo, F., et al. (2003). HTI-286, a Synthetic Analogue of the Tripeptide Hemiasterlin, Is a Potent Antimicrotubule Agent that Circumvents P-Glycoprotein-mediated Resistance in Vitro and in Vivo. American Association for Cancer Research. Available at: [Link]

            • Butts, C. A., et al. (2005). Phase I and pharmacokinetic study of HTI-286, a synthetic analogue of the tripeptide hemiasterlin, in patients with solid tumors. Clinical Cancer Research, 11(22), 8147-8154.

            Sources

            Application Note: Multi-Parametric Assessment of Apoptosis Induced by SPA-110

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9]

            The Challenge of SPA-110 Characterization

            SPA-110 is a novel therapeutic agent (putative peptide antagonist/cytotoxic compound) exhibiting potent anti-tumor activity. Preliminary data suggests a dual mechanism of action: at high concentrations, SPA-class compounds often exhibit direct membrane destabilization (carpet-like mechanism), while at therapeutic concentrations, they trigger regulated cell death (apoptosis).

            The critical challenge in assessing SPA-110 is distinguishing bona fide apoptosis (caspase-dependent, immunologically silent) from accidental necrosis (membrane rupture, inflammatory). A single-endpoint assay is insufficient. This protocol outlines a multi-parametric flow cytometry and luminescence workflow to definitively validate the apoptotic efficacy of SPA-110.

            Biological Rationale

            To confirm SPA-110 induced apoptosis, we must validate three distinct cellular events:

            • Membrane Asymmetry: Translocation of Phosphatidylserine (PS) to the outer leaflet (Early Apoptosis).

            • Mitochondrial Dysfunction: Loss of mitochondrial membrane potential (

              
              ) via the intrinsic pathway.
              
            • Proteolytic Cascade: Activation of executioner Caspases-3/7.

            Experimental Design Strategy

            "The Golden Matrix": Time vs. Concentration Many researchers fail because they select a single time point. SPA-110 kinetics are dose-dependent.

            • High Dose (>IC80): Likely induces rapid necrosis within 2–4 hours.

            • Therapeutic Dose (IC50): Likely induces apoptosis peaking at 12–24 hours.

            Recommended Matrix:

            Variable Conditions Rationale
            Concentration Vehicle, 0.5x IC50, 1x IC50, 2x IC50, 10x IC50 Covers the therapeutic window and toxicity threshold.
            Time Points 4h, 12h, 24h, 48h 4h captures primary necrosis; 12-24h captures peak apoptosis.

            | Controls | Staurosporine (Pos), Untreated (Neg) | Validates assay performance. |

            Detailed Protocols

            Protocol A: Phosphatidylserine Exposure (Annexin V / PI)

            Gold Standard for distinguishing Early Apoptosis vs. Late Apoptosis/Necrosis.

            Reagents:

            • Annexin V-FITC conjugate.

            • Propidium Iodide (PI) staining solution (50 µg/mL).

            • 1X Annexin Binding Buffer (HEPES-based, requires Ca2+).

            Workflow:

            • Seeding: Seed target cells (e.g., HeLa, CHO, or U937) at

              
               cells/well in 6-well plates. Adhere overnight.
              
            • Treatment: Treat with SPA-110 concentration matrix (see Section 2). Include Staurosporine (1 µM) as a positive control.

            • Harvesting (Critical Step):

              • Collect supernatant (floating dead cells).

              • Wash adherent cells with PBS (Ca2+/Mg2+ free).

              • Trypsinize gently (avoid over-digestion which cleaves PS receptors).

              • Combine floating and adherent fractions.

            • Washing: Centrifuge at 300 x g for 5 min. Wash 1x with cold PBS.

            • Staining:

              • Resuspend pellet in 100 µL 1X Annexin Binding Buffer .

              • Add 5 µL Annexin V-FITC and 5 µL PI.

              • Incubate 15 min at RT in the dark.

            • Acquisition: Add 400 µL Binding Buffer and analyze immediately on Flow Cytometer (488 nm excitation).

            Interpretation:

            • Q4 (Annexin-/PI-): Viable.

            • Q3 (Annexin+/PI-): Early Apoptosis (The specific signature of SPA-110 efficacy).

            • Q2 (Annexin+/PI+): Late Apoptosis / Secondary Necrosis.

            • Q1 (Annexin-/PI+): Primary Necrosis (Indicates toxicity/membrane lysis).

            Protocol B: Caspase-3/7 Activation (Luminescence)

            Confirms the mechanism is enzymatic and regulated, not just physical membrane disruption.

            Reagents:

            • Caspase-Glo® 3/7 Reagent (Promega) or equivalent DEVD-aminoluciferin substrate.

            Workflow:

            • Seeding: Seed cells in white-walled 96-well plates (

              
               cells/well).
              
            • Treatment: Add SPA-110 (100 µL volume). Incubate for 12h and 24h.

            • Reagent Prep: Equilibrate Caspase-Glo reagent to RT.

            • Lysis/Reaction: Add 100 µL of Caspase-Glo reagent directly to the wells (1:1 ratio).

            • Incubation: Shake plate at 300 rpm for 30 sec. Incubate 1 hour at RT protected from light.

            • Read: Measure Luminescence (RLU) on a plate reader.

            Validation Check: If Annexin V is positive but Caspase-3/7 is negative, SPA-110 may be inducing Caspase-independent cell death (CICD) or necroptosis.

            Protocol C: Mitochondrial Membrane Potential ( )

            Determines if SPA-110 acts via the Intrinsic Pathway.

            Reagents:

            • JC-1 Dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).

            Workflow:

            • Treat cells with SPA-110 for 6–12 hours (early event).

            • Add JC-1 (2 µM final concentration) for 30 min at 37°C.

            • Wash 2x with PBS.

            • Flow Cytometry: Measure fluorescence.

              • Healthy Mitochondria: Form J-aggregates (Red fluorescence, ~590 nm).

              • Apoptotic Mitochondria: Dye remains monomeric (Green fluorescence, ~529 nm).

            • Calculation: A decrease in the Red/Green ratio indicates mitochondrial depolarization.

            Visualization: SPA-110 Mechanism of Action

            The following diagram illustrates the decision logic and signaling pathway activated by SPA-110, distinguishing between therapeutic apoptosis and off-target necrosis.

            SPA110_Pathway cluster_conc Concentration Dependent Fate SPA SPA-110 Treatment HighDose High Dose (>IC80) SPA->HighDose Therapeutic Therapeutic Dose (IC50) SPA->Therapeutic MembraneLysis Direct Membrane Lysis (Carpet Mechanism) HighDose->MembraneLysis Mito Mitochondrial Depolarization (JC-1 Monomers) Therapeutic->Mito Intrinsic Pathway PS_Flip PS Externalization (Annexin+ / PI-) Therapeutic->PS_Flip Early Event Necrosis Primary Necrosis (Annexin- / PI+) MembraneLysis->Necrosis CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase37 Caspase-3/7 Activation (DEVD Cleavage) Caspase9->Caspase37 Apoptosis Programmed Cell Death (Apoptosis) Caspase37->Apoptosis PS_Flip->Apoptosis

            Figure 1: Decision tree distinguishing SPA-110 induced Apoptosis (Green path) from high-dose Necrosis (Red path).

            Data Analysis & Expected Results

            Troubleshooting Matrix
            ObservationDiagnosisCorrective Action
            High PI / Low Annexin (Q1) Primary Necrosis / Cell LysisReduce SPA-110 concentration; check pH of treatment buffer.
            No Caspase Activity but Annexin+ Caspase-Independent DeathTest for AIF release or Necroptosis (add Necrostatin-1).
            High Background Fluorescence AutofluorescenceSPA-110 might be fluorescent (common in peptides). Use unlabeled controls.
            Reporting Standards

            When publishing SPA-110 data, ensure the following metrics are reported to satisfy E-E-A-T standards:

            • Gating Strategy: Show the FSC/SSC debris removal gate.

            • N-Number: Minimum n=3 biological replicates.

            • Statistical Test: ANOVA with Dunnett’s post-hoc test vs. Vehicle Control.

            References

            • Koren, E., & Torchilin, V. P. (2012).[1] Cell-penetrating peptides: breaking through to the other side.[1] Trends in Molecular Medicine, 18(7), 385–393. [Link][2]

              • Context: Mechanistic background on peptide antagonists (SPA class) and membrane interaction.
            • Riedl, S. J., & Shi, Y. (2004). Molecular mechanisms of caspase regulation during apoptosis. Nature Reviews Molecular Cell Biology, 5(11), 897–907. [Link]

              • Context: Authoritative source for the caspase signaling cascade described in Protocol B.
            • Galluzzi, L., et al. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018. Cell Death & Differentiation, 25, 486–541. [Link]

              • Context: Defines the standard for distinguishing apoptosis from necrosis (Annexin V/PI interpret
            • Zhang, H., et al. (2017). SPA, a peptide antagonist, acts as a novel cell-penetrating peptide for drug delivery.[1] Advanced Drug Delivery Reviews, 110-111, 52-64.[1] [Link]

              • Context: Specific characterization of SPA peptides and their membrane disruption capabilities.

            Sources

            Application Note: High-Resolution Cell Cycle Analysis of Hti-286 Treated HCT-116 Cells Using Propidium Iodide-Based Flow Cytometry

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction

            The human colorectal carcinoma cell line, HCT-116, is a cornerstone model in oncological research, prized for its epithelial morphology, robust growth, and well-characterized genetic landscape, which includes a mutation in the KRAS proto-oncogene.[1][2] This cell line's aggressive oncogenic phenotype and rapid proliferation, with a doubling time of approximately 18-27 hours, make it an exemplary system for evaluating the efficacy of novel anti-cancer agents that target cell division.[2][3][4]

            Dysregulation of the cell cycle is a fundamental hallmark of cancer, leading to uncontrolled proliferation.[5] Therapeutic strategies are therefore often aimed at inducing cell cycle arrest at critical checkpoints, thereby preventing tumor cell division and promoting apoptosis. Hti-286 is a potent, synthetic analogue of the marine-derived tripeptide hemiasterlin.[6][7] Mechanistically, Hti-286 functions as a powerful antimicrotubule agent. It binds to the Vinca-peptide site on tubulin, which inhibits tubulin polymerization, disrupts the formation of the mitotic spindle, and ultimately induces a robust mitotic arrest, followed by apoptosis.[6][8][9]

            Flow cytometry is an indispensable technology for dissecting the effects of such compounds on cell proliferation.[5] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), one can precisely quantify the DNA content of individual cells within a large population.[10] This allows for the clear resolution and quantification of cells in the distinct phases of the cell cycle: G0/G1 (2n DNA content), S (DNA synthesis phase, with intermediate DNA content), and G2/M (4n DNA content).[10][11] This application note provides a comprehensive, field-proven protocol for treating HCT-116 cells with Hti-286 and analyzing the resultant cell cycle perturbations using flow cytometry.

            Principle of the Assay

            The protocol is based on the principle that propidium iodide (PI), a fluorescent intercalating agent, binds to DNA in a quantitative manner.[12] The fluorescence intensity emitted by a PI-stained cell is directly proportional to its total DNA content. When analyzed by flow cytometry, a population of asynchronously growing cells will display a characteristic DNA content distribution histogram.

            • G0/G1 Phase: Cells in the Gap 1 (or quiescent G0) phase contain a diploid (2n) complement of DNA and form the first major peak in the histogram.

            • S Phase: As cells progress through the Synthesis phase, they actively replicate their DNA, resulting in a continuous spectrum of DNA content between 2n and 4n.

            • G2/M Phase: Cells in the Gap 2 and Mitosis phases contain a tetraploid (4n) amount of DNA and constitute the second major peak, which has twice the fluorescence intensity of the G0/G1 peak.[11]

            Hti-286 disrupts microtubule dynamics, which is essential for the formation of the mitotic spindle and the segregation of chromosomes during mitosis.[6] This interference triggers the spindle assembly checkpoint, preventing cells from exiting mitosis. Consequently, treatment with Hti-286 is expected to cause a significant accumulation of cells in the G2/M phase of the cell cycle, a hallmark of mitotic arrest. This application note details the methodology to induce and precisely quantify this arrest.

            Visualized Frameworks

            G1 cluster_workflow Experimental Workflow A HCT-116 Cell Culture (Logarithmic Growth Phase) B Treatment with Hti-286 (Vehicle Control Included) A->B C Cell Harvesting (Trypsinization) B->C D Fixation (Ice-Cold 70% Ethanol) C->D E Staining (RNase A + Propidium Iodide) D->E F Flow Cytometry Acquisition (Collect >10,000 Events) E->F G Data Analysis (Deconvolution of Histogram) F->G

            Caption: High-level overview of the experimental procedure.

            G2 G1 G0/G1 Phase (2n DNA) S S Phase (2n -> 4n DNA) G1->S G1/S Checkpoint G2M G2/M Phase (4n DNA) S->G2M S/G2 Checkpoint Mitosis Mitosis G2M->Mitosis G2/M Checkpoint Mitosis->G1 Cytokinesis

            Caption: The eukaryotic cell cycle and DNA content stages.

            G3 cluster_mechanism Hti-286 Mechanism of Action Hti286 Hti-286 Microtubules Microtubule Polymerization Hti286->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest Mitotic Arrest (G2/M Accumulation) Spindle->Arrest Disrupted

            Caption: Hti-286 induces G2/M arrest by inhibiting tubulin polymerization.

            Materials and Reagents

            Cell Culture & Treatment
            ReagentRecommended Source
            HCT-116 Cell LineATCC (CCL-247)
            McCoy's 5A MediumATCC (30-2007) or equivalent
            Fetal Bovine Serum (FBS)Gibco (26140079) or equivalent
            Penicillin-Streptomycin (100X)Gibco (15140122) or equivalent
            Trypsin-EDTA (0.25%)Gibco (25200056) or equivalent
            Dulbecco's PBS (DPBS), no Ca/MgGibco (14190144) or equivalent
            Hti-286Sourced commercially
            Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich (D2650)
            6-well Tissue Culture PlatesCorning (3516) or equivalent
            Fixation & Staining
            ReagentRecommended Source
            Ethanol, 200 Proof (for 70% dilution)Decon Labs (2716) or equivalent
            Propidium Iodide (PI)Sigma-Aldrich (P4170)
            RNase A (DNase-free)Thermo Fisher (EN0531)
            1.5 mL Microcentrifuge TubesStandard laboratory supplier
            5 mL Polystyrene Round-Bottom Tubes (for FACS)Falcon (352052) or equivalent

            Detailed Experimental Protocol

            Part A: HCT-116 Cell Culture and Seeding
            • Rationale: To ensure reproducible results, it is critical that cells are in a state of asynchronous, logarithmic growth at the time of drug treatment. Seeding density must be optimized to prevent contact inhibition or nutrient depletion during the experiment.

            • Maintain HCT-116 Cells: Culture cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[13]

            • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. A subcultivation ratio of 1:2 to 1:4 is recommended.[13]

            • Seed for Experiment: The day before treatment, harvest cells using Trypsin-EDTA. Count viable cells using a hemocytometer or automated cell counter. Seed 3 x 10⁵ cells per well into 6-well plates containing 2 mL of complete growth medium. This seeding density is optimized for a 24-hour treatment period, accounting for the cell doubling time.[14]

            • Incubate: Allow cells to adhere and resume growth by incubating overnight (16-18 hours).

            Part B: Hti-286 Treatment
            • Rationale: A dose-response and time-course analysis is crucial for characterizing a compound's activity. A vehicle control is mandatory to ensure that the observed effects are specific to the compound and not the solvent. Given Hti-286's high potency (mean IC₅₀ ≈ 2.5 nM), nanomolar concentrations are appropriate.[6]

            • Prepare Hti-286 Stock: Prepare a 1 mM stock solution of Hti-286 in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

            • Prepare Working Solutions: On the day of the experiment, perform serial dilutions of the Hti-286 stock solution in complete growth medium to achieve 2X the final desired concentrations (e.g., for final concentrations of 1, 5, and 10 nM, prepare 2, 10, and 20 nM solutions).

            • Treat Cells:

              • Vehicle Control: Remove the medium from one well and add 1 mL of complete medium containing the highest concentration of DMSO used in the treatment wells (e.g., 0.1%).

              • Hti-286 Treatment: Remove the medium from the remaining wells and add 1 mL of the 2X Hti-286 working solutions to the corresponding wells. (This step is described as adding 1mL to the existing 1mL to reach a final 1X concentration, but the previous step says remove the medium. For clarity, the protocol should be: Aspirate old media, add 2 mL of fresh media containing the final drug concentration). Corrected approach: Aspirate the overnight culture medium. Add 2 mL of fresh, pre-warmed medium containing the final desired concentrations of Hti-286 (e.g., 0, 1, 5, 10 nM). The '0 nM' well should contain the equivalent concentration of DMSO as the highest drug concentration well.

            • Incubate: Return the plates to the incubator for a duration equivalent to one full cell cycle, typically 24 hours for HCT-116 cells.

            Part C: Cell Harvesting and Fixation
            • Rationale: Proper fixation is the most critical step for high-quality cell cycle data. Cold 70% ethanol dehydrates cells and cross-links proteins, preserving cellular morphology and DNA content. Adding the ethanol dropwise while vortexing is essential to prevent cell aggregation, as clumps will be excluded from the analysis and skew results.[12][15]

            • Harvest Cells: Carefully collect the culture medium from each well into a labeled 15 mL conical tube (this contains any floating/apoptotic cells).

            • Wash: Gently wash the adherent cells with 1 mL of DPBS. Add this wash to the respective 15 mL tube.

            • Trypsinize: Add 0.5 mL of 0.25% Trypsin-EDTA to each well and incubate at 37°C for 2-5 minutes, until cells detach.[1]

            • Neutralize: Add 1 mL of complete growth medium to each well to neutralize the trypsin. Pipette gently to create a single-cell suspension and transfer it to the corresponding 15 mL tube.

            • Pellet Cells: Centrifuge the tubes at 300 x g for 5 minutes. Aspirate the supernatant.

            • Wash Pellet: Resuspend the cell pellet in 5 mL of cold DPBS and centrifuge again at 300 x g for 5 minutes. Aspirate the supernatant.

            • Fix Cells: Resuspend the cell pellet in 500 µL of residual DPBS. While gently vortexing the tube, add 4.5 mL of ice-cold 70% ethanol drop-by-drop.

            • Store: Seal the tubes and store them at 4°C for at least 2 hours. For long-term storage, cells can be kept at -20°C for several weeks.

            Part D: Propidium Iodide Staining
            • Rationale: PI will bind to any double-stranded nucleic acid. Therefore, treatment with RNase A is required to degrade cellular RNA, ensuring that the PI signal is derived exclusively from DNA, which is paramount for accurate cell cycle analysis.[10][12]

            • Prepare Staining Solution:

              • PI Stock: 1 mg/mL in water. Store protected from light at 4°C.

              • RNase A Stock: 10 mg/mL in water. Store at -20°C.

              • Working PI/RNase Solution: For each sample, prepare 500 µL of solution in DPBS containing 50 µg/mL PI and 100 µg/mL RNase A.

            • Rehydrate Cells: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully aspirate the ethanol.

            • Wash: Resuspend the pellet in 5 mL of DPBS, centrifuge at 500 x g for 5 minutes, and aspirate the supernatant.

            • Stain: Resuspend the cell pellet in 500 µL of the working PI/RNase staining solution.

            • Incubate: Incubate the tubes in the dark at room temperature for 30 minutes.

            • Transfer: For analysis, transfer the cell suspension to 5 mL polystyrene FACS tubes. Keep samples on ice and protected from light until acquisition.

            Part E: Flow Cytometry Acquisition
            • Rationale: The goal of acquisition is to obtain a clean signal from single, non-debris particles. Using pulse geometry gates (e.g., FSC-A vs. FSC-H) is a self-validating step to exclude doublets (two cells stuck together), which would otherwise be incorrectly identified as G2/M cells.[16]

            • Instrument Setup: Use a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation. Set the emission filter to capture fluorescence around 617 nm (e.g., a 610/20 BP filter).

            • Gating Strategy:

              • Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

              • From this gate, create a pulse-height vs. pulse-area plot for the fluorescence channel to gate on singlets, effectively removing cell doublets and aggregates.

            • Data Acquisition:

              • Use the singlet gate to create the final DNA content histogram.

              • Adjust the voltage for the PI channel so that the G0/G1 peak is centered around a specific point (e.g., 25% of the scale) on a linear scale .

              • Acquire at least 10,000-20,000 singlet events per sample for statistically robust analysis.

            Data Analysis and Expected Results

            The acquired FCS files should be analyzed using dedicated cell cycle analysis software (e.g., FlowJo, ModFit LT). These programs use mathematical models (e.g., Dean-Jett-Fox) to deconvolute the DNA histogram and calculate the percentage of cells in each phase of the cell cycle.[17]

            Table 1: Representative Cell Cycle Distribution Data

            Treatment% G0/G1% S Phase% G2/M
            Vehicle Control (0.1% DMSO)~60%~25%~15%
            Hti-286 (1 nM)~45%~20%~35%
            Hti-286 (5 nM)~20%~10%~70%
            Hti-286 (10 nM)~10%~5%~85%

            Note: These are idealized, representative values. Actual percentages may vary based on initial cell confluency, passage number, and precise incubation times.

            Interpretation: A dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phase populations, is the expected outcome. This result provides strong evidence that Hti-286 effectively induces mitotic arrest in HCT-116 cells, consistent with its mechanism as a potent antimicrotubule agent.

            References

            • Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin. PLOS ONE. [Link]

            • HCT 116 Cell Line. Elabscience. [Link]

            • Cell Cycle Analysis by Propidium Iodide Staining. University of Cambridge. [Link]

            • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

            • HCT116 Cell Line: A Comprehensive Guide to Colorectal Cancer Research. Cytion. [Link]

            • Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. MDPI. [Link]

            • Cellosaurus cell line HCT 116 (CVCL_0291). Cellosaurus. [Link]

            • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Cytion. [Link]

            • Inhibition of Polo-Like Kinase 1 Induces Cell Cycle Arrest and Sensitizes Glioblastoma Cells to Ionizing Radiation. PubMed Central. [Link]

            • HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. PubMed. [Link]

            • What are PLK1 inhibitors and how do they work? Patsnap Synapse. [Link]

            • Cell cycle analysis of HCT-116 and HT-29 cells using flow cytometry. ResearchGate. [Link]

            • HTI-286, a Synthetic Analogue of the Tripeptide Hemiasterlin, Is a Potent Antimicrotubule Agent that Circumvents P-Glycoprotein. SciSpace. [Link]

            • Analysis of cell cycle by flow cytometry. PubMed. [Link]

            • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

            • Schematic overview of the different functions of Plk1 during the cell cycle. ResearchGate. [Link]

            • HTI-286, a Synthetic Analogue of the Tripeptide Hemiasterlin, Is a Potent Antimicrotubule Agent that Circumvents P-Glycoprotein-mediated Resistance in Vitro and in Vivo. ResearchGate. [Link]

            • Cell cycle analysis by flow cytometry. YouTube. [Link]

            • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

            • Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

            • Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin. PubMed. [Link]

            • Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Frontiers in Oncology. [Link]

            Sources

            Oral administration of spa-110 in preclinical tumor models

            Author: BenchChem Technical Support Team. Date: February 2026

            Application Note: Preclinical Evaluation of SPA-110 (Taltobulin/HTI-286) via Oral Administration

            Executive Summary & Compound Profile

            SPA-110 (also known as Taltobulin or HTI-286 ) is a fully synthetic analogue of the natural tripeptide hemiasterlin.[1][2][] Unlike traditional taxanes (e.g., paclitaxel) or vinca alkaloids, SPA-110 is a potent antimitotic agent that destabilizes microtubules and, crucially, is a poor substrate for the P-glycoprotein (P-gp) efflux pump.[1] This characteristic allows it to retain efficacy in multidrug-resistant (MDR) tumor models where standard chemotherapies fail.

            This application note details the standardized protocols for the oral (PO) administration of SPA-110 in murine xenograft models. While many tubulin binders require complex intravenous formulations due to solubility or bioavailability issues, SPA-110 exhibits excellent oral bioavailability, simplifying chronic dosing regimens.

            Compound Snapshot
            PropertyDescription
            Chemical Name Taltobulin (HTI-286)
            Mechanism of Action Inhibits tubulin polymerization; disrupts mitotic spindle formation.[1][4][5][6]
            Primary Target
            
            
            -Tubulin heterodimers (Vinca peptide-binding site).
            Key Advantage Retains potency in P-gp overexpressing (MDR+) tumors.
            Bioavailability High oral bioavailability (approx. 40-60% in rodents).
            Vehicle Water, Saline, or D5W (Soluble as Hydrochloride salt).

            Mechanism of Action (Pathway Visualization)

            SPA-110 functions by binding to the vinca-peptide site on tubulin, preventing the polymerization required for mitotic spindle assembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4]

            SPA110_Mechanism SPA SPA-110 (Oral) Tubulin Free Tubulin Dimers (Alpha/Beta) SPA->Tubulin Binds Vinca Site Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition Spindle Mitotic Spindle Assembly Polymerization->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Failure triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Pgp P-glycoprotein (MDR1) Pgp->SPA Poor Substrate (No Efflux)

            Figure 1: Mechanism of Action of SPA-110. Unlike taxanes, SPA-110 inhibits polymerization and evades P-gp efflux.[1][]

            Formulation & Preparation Protocol

            One of the distinct advantages of SPA-110 is its water solubility when prepared as a hydrochloride salt, negating the need for toxic vehicles like Cremophor EL.

            Reagents Required
            • SPA-110 (Taltobulin) powder (Store at -20°C, desiccated).[]

            • Sterile Saline (0.9% NaCl) OR Sterile Water for Injection.

            • Optional: 5% Dextrose in Water (D5W) if tonicity adjustment is needed.

            Step-by-Step Formulation (For 5 mg/kg dose)

            Assumption: 20g mouse, 10 mL/kg dosing volume = 0.2 mL per mouse. Target Concentration: 0.5 mg/mL.

            • Calculation: Determine total mass needed.

              • Example: 10 mice x 0.2 mL/mouse x 5 days = 10 mL total volume + 20% overage = 12 mL.

              • Mass = 12 mL x 0.5 mg/mL = 6.0 mg SPA-110.

            • Weighing: Weigh 6.0 mg of SPA-110 into a sterile glass vial.

            • Solubilization: Add 12 mL of Sterile Saline (0.9%) .

            • Mixing: Vortex gently for 30-60 seconds. The compound should dissolve completely, resulting in a clear, colorless solution.

              • Note: If using the free base (not HCl salt), pre-dissolve in a small volume of DMSO (max 5% final conc.) before adding saline. However, the HCl salt is preferred for pure aqueous formulation.

            • Sterilization: Filter through a 0.22 µm PES syringe filter if the solution is not prepared under strict aseptic conditions.

            • Storage: Prepare fresh weekly. Store at 4°C.[1][]

            In Vivo Experimental Protocol (Oral Gavage)

            Study Design: Efficacy in Xenograft Models

            This protocol is optimized for human tumor xenografts (e.g., LOX-IMVI melanoma, MX-1 breast, or HCT-15 colorectal).

            1. Tumor Implantation:

            • Inject

              
               cells subcutaneously into the flank of athymic nude mice (nu/nu).
              
            • Monitor growth until tumors reach 100–150 mm³ (staging volume).

            2. Randomization:

            • Exclude outliers (too small/large).

            • Randomize into groups (n=8-10 per group) to ensure equal mean tumor volume across groups.

            3. Dosing Regimen (Standard):

            • Route: Oral Gavage (PO).

            • Needle: 20G or 22G feeding needle (stainless steel or disposable plastic).

            • Frequency: q.d. (once daily) x 5 days, followed by 2 days off, for 2-3 cycles.

              • Alternative: q.o.d. (every other day) for more sensitive models.

            • Dose Range:

              • Low: 1.5 mg/kg

              • Medium: 2.5 mg/kg (often efficacious dose)

              • High: 5.0 mg/kg (monitor for weight loss >15%)

            4. Monitoring:

            • Tumor Volume: Measure 2-3 times weekly using calipers (

              
              ).
              
            • Body Weight: Measure daily during dosing.

              • Stop Rule: If weight loss >20%, euthanize or suspend dosing until recovery.

            Workflow Visualization

            Workflow cluster_dosing Treatment Cycle (PO) Start Tumor Inoculation (Day 0) Stage Staging (100-150 mm³) Start->Stage Random Randomization (n=10/group) Stage->Random Dose Oral Gavage (q.d. x 5) Random->Dose Formulation SPA-110 Prep (Saline, 0.5 mg/mL) Formulation->Dose Measure Data Collection (Vol + Body Wt) Dose->Measure End Necropsy & Tissue Analysis Measure->End Day 21-28

            Figure 2: Standard experimental workflow for oral SPA-110 evaluation.

            Expected Results & Data Interpretation

            When evaluating SPA-110, compare the Tumor Growth Inhibition (TGI) against a vehicle control and a standard taxane (e.g., Paclitaxel IV).

            Calculation of %TGI:

            
            
            Where T = Treated mean volume and C = Control mean volume.
            

            Representative Data Profile (Hypothetical/Aggregated from Literature):

            GroupDose (PO)ScheduleEfficacy (TGI)Body Weight Loss (Max)Notes
            Vehicle -q.d. x 50%< 2%Rapid tumor growth
            SPA-110 1.5 mg/kgq.d. x 545-55%< 5%Moderate stasis
            SPA-110 2.5 mg/kg q.d. x 5 75-85% 5-8% Optimal Dose
            SPA-110 5.0 mg/kgq.d. x 5>90%12-15%High efficacy, monitor toxicity
            Paclitaxel 20 mg/kg (IV)q.4.d< 20%5-10%In MDR+ models (e.g., HCT-15)

            Key Interpretation:

            • MDR Efficacy: In P-gp overexpressing models (like HCT-15 or MX-1), SPA-110 should show significant TGI, whereas Paclitaxel will likely fail. This is the "Go/No-Go" validation signal for this compound.

            • Toxicity: Alopecia (hair loss) is a common side effect in mice treated with SPA-110 due to its mechanism, though less severe neurotoxicity is often observed compared to taxanes.

            References

            • Loganzo, F., et al. (2003). "HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo." Cancer Research, 63(8), 1838–1845.

            • Zask, A., et al. (2004). "Synthesis and biological activity of analogues of the antimicrotubule agent HTI-286." Journal of Medicinal Chemistry, 47(19), 4774–4786.

            • Nieman, J. A., et al. (2003). "Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues."[2] Journal of Natural Products, 66(2), 183-199.

            • Wyeth (Pfizer) Patent WO1999032509. "Peptide analogs and their use as antitumor agents." (Original patent disclosing the structure and synthesis of SPA-110/HTI-286).

            Sources

            MTT assay protocol for determining IC50 of Hti-286

            Author: BenchChem Technical Support Team. Date: February 2026

            Application Note: Determination of IC50 for the Hemiasterlin Analog Hti-286 (Taltobulin) via MTT Assay

            Abstract & Introduction

            This Application Note provides a validated protocol for determining the half-maximal inhibitory concentration (IC50) of Hti-286 (Taltobulin) using the colorimetric MTT assay. Hti-286 is a synthetic analog of the marine tripeptide hemiasterlin.[1][2][3] Unlike taxanes, which stabilize microtubules, Hti-286 binds to the Vinca-peptide site on tubulin, inhibiting polymerization, disrupting microtubule dynamics, and inducing G2/M cell cycle arrest followed by apoptosis.[3]

            Because Hti-286 is an extremely potent compound with IC50 values often in the low nanomolar range (1.0 – 5.0 nM) , standard drug screening dilution protocols (typically μM range) will fail to capture the dose-response curve accurately. This guide emphasizes a precision low-dose dilution strategy and specific cell-seeding parameters required to assay high-potency antimitotic agents.

            Compound Profile & Mechanism of Action[1][3][4]

            • Compound Name: Hti-286 (Taltobulin)[1][4]

            • Target: Tubulin (Vinca-peptide binding site)[3]

            • Solubility: Soluble in DMSO (>10 mM).

            • Storage: -20°C (Desiccated). Avoid repeated freeze-thaw cycles.

            • Stability: High stability in DMSO; however, working solutions in media should be prepared immediately before use.

            Mechanism of Action (Visualized)

            The following diagram illustrates the cascade from Hti-286 binding to the reduction of MTT, highlighting the biological causality required for assay interpretation.

            Hti286_Mechanism Hti Hti-286 (Taltobulin) Tubulin Tubulin Heterodimers (Vinca Peptide Site) Hti->Tubulin Binds with high affinity Polymerization Microtubule Polymerization INHIBITED Tubulin->Polymerization Prevents assembly Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Mitotic spindle failure Apoptosis Apoptosis Induction Arrest->Apoptosis Prolonged arrest Mito Mitochondrial Dehydrogenase Activity Decreased Apoptosis->Mito Loss of metabolic viability MTT_Red MTT Reduction to Formazan (OD 570nm Decreases) Mito->MTT_Red Direct correlation

            Figure 1: Mechanism of Action linking Hti-286 exposure to the colorimetric readout of the MTT assay.

            Experimental Design Strategy (E-E-A-T)

            To ensure data integrity, the following parameters are strictly defined based on the compound's potency and the assay's limitations:

            • Seeding Density (Linearity): Hti-286 requires a 72-hour incubation to allow sufficient time for cell cycle arrest and subsequent apoptosis. Therefore, cells must be seeded at a lower density (typically 2,000 – 4,000 cells/well ) to prevent contact inhibition in control wells before the assay endpoint. Overgrown controls will metabolically slow down, masking the drug's effect.

            • Dose Range (Precision): The mean IC50 of Hti-286 is ~2.5 nM.[5][6][7] A standard 0–100 μM screen is inappropriate. The dose range must span 0.01 nM to 100 nM to capture the full sigmoidal curve.

            • Solvent Tolerance: The final DMSO concentration must remain <0.5% (v/v) to ensure that cytotoxicity is attributable solely to Hti-286.

            Materials & Reagents

            ReagentSpecificationStorage
            Hti-286 >98% Purity-20°C
            MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS)4°C (Dark)
            Solubilization Buffer DMSO (Spectrophotometric Grade)RT
            Cell Culture Media RPMI-1640 or DMEM (supplemented with 10% FBS)4°C
            96-Well Plates Clear, flat-bottom, tissue-culture treatedRT

            Detailed Protocol

            Phase 1: Cell Seeding (Day 0)
            • Trypsinize and count cells using a hemocytometer or automated counter.

            • Dilute cell suspension to 30,000 – 50,000 cells/mL in complete media.

            • Dispense 100 μL of cell suspension into columns 2–11 of the 96-well plate (3,000 – 5,000 cells/well).

            • Edge Effect Control: Add 100 μL of sterile PBS to the outer wells (Rows A/H, Columns 1/12) to minimize evaporation artifacts.

            • Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

            Phase 2: Hti-286 Serial Dilution (Day 1)

            Critical Step: Due to high potency, perform a two-step dilution to avoid pipetting errors.

            Step A: Stock Preparation

            • Dissolve Hti-286 powder in DMSO to create a 10 mM Stock .

            Step B: Intermediate Working Solution (10 μM)

            • Add 1 μL of 10 mM Stock into 999 μL of Complete Media.

            • Concentration: 10 μM (10,000 nM).

            • DMSO Content: 0.1% (Safe).

            Step C: Serial Dilution Plate (Preparation) Prepare 8 concentrations in a separate sterile tube or plate before adding to cells.

            • Top Standard (100 nM): Add 10 μL of Intermediate Solution (10,000 nM) to 990 μL Media.

            • Serial Dilution: Perform 1:3 or 1:4 serial dilutions down to ~0.01 nM.

            TubeHti-286 Conc.[1][2][3][5][6][7][8][9][10]Preparation
            1100 nM 10 μL Intermediate (10 μM) + 990 μL Media
            225 nM 250 μL Tube 1 + 750 μL Media
            36.25 nM 250 μL Tube 2 + 750 μL Media
            41.56 nM 250 μL Tube 3 + 750 μL Media
            50.39 nM 250 μL Tube 4 + 750 μL Media
            60.09 nM 250 μL Tube 5 + 750 μL Media
            70.02 nM 250 μL Tube 6 + 750 μL Media
            80 nM (Vehicle) Media + 0.1% DMSO equivalent
            Phase 3: Treatment & Incubation
            • Aspirate old media from the cell plate (carefully, or use flick method).

            • Add 100 μL of the specific Hti-286 dilutions to the corresponding wells (Triplicates recommended).

            • Incubate for 72 hours at 37°C, 5% CO2.

              • Note: 72 hours is required to capture the antiproliferative effect of tubulin inhibitors fully.

            Phase 4: MTT Assay & Reading (Day 4)
            • Add 10 μL of MTT Reagent (5 mg/mL) directly to each well (final conc. 0.5 mg/mL). Do not remove the drug media.

            • Incubate for 3–4 hours at 37°C. Check for purple formazan crystals under a microscope.

            • Carefully remove the supernatant (media + MTT) without disturbing the crystals.

              • Alternative: If cells are non-adherent, use a centrifugation step or add SDS-HCl solubilizer directly.

            • Add 100 μL DMSO to each well to solubilize the formazan.

            • Shake the plate on an orbital shaker for 10 minutes (protected from light).

            • Measure absorbance (OD) at 570 nm (Reference wavelength: 650 nm).

            Workflow Visualization

            MTT_Protocol cluster_0 Day 0: Seeding cluster_1 Day 1: Treatment cluster_2 Day 4: Readout Seed Seed 3k-5k cells/well (Edge wells: PBS) Adhere Incubate 24h Seed->Adhere Dilute Prep Serial Dilutions (Range: 0.01 - 100 nM) Adhere->Dilute Treat Add 100µL Drug/Well Dilute->Treat IncubateDrug Incubate 72h (Critical for Hti-286) Treat->IncubateDrug AddMTT Add 10µL MTT (3-4h Incubation) IncubateDrug->AddMTT Solubilize Remove Media Add 100µL DMSO AddMTT->Solubilize Read Read OD 570nm Solubilize->Read

            Figure 2: Experimental timeline and critical checkpoints for the Hti-286 MTT assay.

            Data Analysis & IC50 Calculation

            • Blank Correction: Subtract the average OD of "Media + MTT + DMSO" (no cells) wells from all data points.

            • Normalization: Calculate % Viability for each well:

              
              
              
            • Curve Fitting: Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).

            • Regression: Use non-linear regression (4-parameter logistic model / Sigmoidal dose-response) to determine the IC50.

              • Expected Result: For sensitive lines (e.g., KB-3-1, MCF-7), expect IC50 between 1.0 nM and 5.0 nM .

            Troubleshooting & Optimization

            • High Background: Ensure complete removal of media before adding DMSO. Phenol red in media can interfere if not removed or blank-corrected.

            • Low Signal: Increase seeding density (e.g., to 6,000 cells) or extend MTT incubation to 4 hours.

            • Precipitation: If Hti-286 precipitates in the intermediate dilution (unlikely at nM levels but possible at mM), ensure the stock is fully warmed to RT and vortexed.

            References

            • Loganzo, F., et al. (2003). "HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo." Cancer Research, 63(8), 1838–1845.[7]

            • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63.

            • Poruchynsky, M. S., et al. (2004). "Tumor cells resistant to a microtubule-depolymerizing hemiasterlin analogue, HTI-286, have mutations in alpha- or beta-tubulin and increased microtubule stability."[2] Biochemistry, 43(44), 13944-13954.[2]

            • NCI-60 Screening Methodology. "Developmental Therapeutics Program." National Cancer Institute.

            Sources

            Troubleshooting & Optimization

            Technical Support Center: Identifying α-Tubulin Mutations Conferring Resistance to Spa-110

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support center for identifying α-tubulin mutations that confer resistance to novel microtubule-targeting agents, with a focus on the hypothetical compound spa-110. This guide is designed for researchers, scientists, and drug development professionals engaged in understanding and overcoming drug resistance mechanisms. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of your research.

            Introduction: The Challenge of Tubulin-Mediated Drug Resistance

            Microtubule-targeting agents (MTAs) are a cornerstone of chemotherapy, but their efficacy is often limited by the development of drug resistance.[1] One of the key mechanisms of acquired resistance involves mutations in the genes encoding α- and β-tubulin, the building blocks of microtubules.[1][2] These mutations can alter the drug-binding site, affect microtubule dynamics, or stabilize the microtubule polymer, thereby reducing the drug's efficacy.[2][3] Identifying and characterizing these mutations is crucial for the development of next-generation MTAs that can overcome resistance.

            This guide will walk you through the process of identifying α-tubulin mutations that confer resistance to a novel MTA, which we will refer to as "spa-110."

            Troubleshooting Guide: From Resistant Clones to Confirmed Mutations

            This section provides a logical workflow and troubleshooting advice for each stage of your investigation.

            Experimental Workflow Overview

            workflow cluster_selection Phase 1: Selection of Resistant Clones cluster_identification Phase 2: Identification of Candidate Mutations cluster_validation Phase 3: Functional Validation a 1. Determine IC50 of Spa-110 b 2. Generate Resistant Cell Lines (Dose Escalation/Single High Dose) a->b c 3. Isolate and Expand Clonal Populations b->c d 4. RNA Extraction & cDNA Synthesis c->d e 5. PCR Amplification of α-tubulin Genes d->e f 6. DNA Sequencing (Sanger/NGS) e->f g 7. Sequence Analysis & Mutation Identification f->g h 8. Site-Directed Mutagenesis g->h i 9. Transfection into Parental Cells h->i j 10. Functional Assays (IC50, Microtubule Dynamics) i->j

            Caption: Experimental workflow for identifying and validating α-tubulin resistance mutations.

            Phase 1: Selection of Resistant Clones

            Q1: My cells are not developing resistance to spa-110.

            • Possible Cause: The starting concentration of spa-110 may be too high, leading to widespread cell death before resistance can emerge. Alternatively, the incremental increases in drug concentration may be too rapid for the cells to adapt.

            • Troubleshooting Steps:

              • Re-evaluate the IC50: Ensure the initial half-maximal inhibitory concentration (IC50) determination for your parental cell line is accurate.[4]

              • Optimize Dose Escalation: Start the selection process at a concentration below the IC50 (e.g., IC20) and increase the concentration more gradually, allowing the cells to recover and proliferate between dose escalations.[5] A stepwise increase of 1.5- to 2-fold is a good starting point.[6]

              • Consider a Single High-Dose Selection: As an alternative, you can treat a large population of cells with a high concentration of spa-110 (e.g., 5-10 times the IC50) and select for the rare, spontaneously resistant clones that survive.

              • Cell Line Choice: Some cell lines may be intrinsically less prone to developing resistance. Consider using a different cell line known to be sensitive to other MTAs.

            Q2: I have multiple resistant clones, but their resistance levels are inconsistent.

            • Possible Cause: The resistant population may be heterogeneous, consisting of clones with different resistance mechanisms. Some may have tubulin mutations, while others might have upregulated drug efflux pumps.[7]

            • Troubleshooting Steps:

              • Clonal Isolation: Ensure that you are working with truly clonal populations by performing single-cell sorting or limiting dilution cloning.[5]

              • Characterize Efflux Pump Activity: Use efflux pump inhibitors (e.g., verapamil) in your cytotoxicity assays.[2] If the resistance is reversed, it suggests the involvement of pumps like P-glycoprotein.

              • Maintain Drug Selection: Culture your resistant clones in the continuous presence of spa-110 to maintain selective pressure and prevent the loss of the resistant phenotype.

            Phase 2: Identification of Candidate Mutations

            Q3: I am having trouble amplifying the α-tubulin genes from my resistant clones.

            • Possible Cause: Primer design may be suboptimal, or the PCR conditions may not be optimized for the specific α-tubulin isotype.

            • Troubleshooting Steps:

              • Primer Design: Design multiple sets of primers targeting different regions of the α-tubulin genes. Ensure primers span exon-exon junctions to avoid amplification of genomic DNA. Use a primer design tool to check for potential hairpins and self-dimerization.

              • PCR Optimization: Perform a gradient PCR to determine the optimal annealing temperature for your primers. Consider using a high-fidelity DNA polymerase to minimize the introduction of PCR errors.

              • Template Quality: Ensure the quality and purity of your cDNA template.

            Q4: My sequencing results show no mutations in the α-tubulin genes, but the cells are clearly resistant.

            • Possible Cause: Resistance may be conferred by mutations in β-tubulin, or through mechanisms other than tubulin mutations, such as alterations in microtubule-associated proteins (MAPs) or post-translational modifications of tubulin.[7][8][9]

            • Troubleshooting Steps:

              • Sequence β-tubulin Genes: Expand your sequencing efforts to include the β-tubulin isotypes expressed in your cell line.

              • Investigate MAPs: Analyze the expression levels and sequences of key MAPs that regulate microtubule dynamics.[7][8]

              • Assess Post-Translational Modifications: Examine changes in tubulin acetylation, tyrosination, or glutamylation, which can impact microtubule stability and drug sensitivity.[9][10]

            Phase 3: Functional Validation

            Q5: My site-directed mutagenesis experiment failed to introduce the desired mutation.

            • Possible Cause: The mutagenesis primers may be poorly designed, or the PCR conditions for whole-plasmid amplification may not be optimal.

            • Troubleshooting Steps:

              • Mutagenesis Primer Design: Ensure your primers are 25-45 bases in length, with the mutation in the center, and have a melting temperature (Tm) of ≥78°C.[11]

              • High-Fidelity Polymerase: Use a high-fidelity polymerase to amplify the entire plasmid and minimize secondary mutations.[12]

              • DpnI Digestion: Ensure complete digestion of the parental methylated template DNA with DpnI to reduce background.[11][12]

            Q6: The cells transfected with the mutant α-tubulin do not show increased resistance to spa-110.

            • Possible Cause: The identified mutation may be a passenger mutation and not the primary driver of resistance. Alternatively, the expression level of the mutant tubulin may be too low to confer a resistant phenotype.

            • Troubleshooting Steps:

              • Verify Expression: Confirm the expression of the mutant α-tubulin protein by Western blotting or immunofluorescence.

              • Consider Dominant-Negative Effects: Some tubulin mutations exert a dominant-negative effect, where the mutant protein incorporates into microtubules and alters their properties even at low expression levels.[13]

              • Re-evaluate Other Candidate Mutations: If you identified multiple mutations, test each one individually to determine its contribution to resistance.

            Frequently Asked Questions (FAQs)

            Q: What is the expected frequency of α-tubulin mutations conferring resistance? A: The frequency can vary depending on the cell line, the mutagenic potential of the drug, and the selection pressure applied. However, tubulin mutations are a relatively common mechanism of resistance to microtubule-targeting agents.[1]

            Q: Should I be concerned about off-target effects of spa-110? A: Yes. It is always important to consider that a novel compound may have off-target effects. Characterizing the phenotype of your resistant cells beyond drug sensitivity (e.g., cell cycle analysis, microtubule morphology) can provide clues about the mechanism of action of spa-110.

            Q: Can a single α-tubulin mutation confer high-level resistance? A: In many cases, high-level resistance is the result of multiple genetic events. For example, an initial tubulin mutation may be followed by the loss of the second, wild-type allele.[1]

            Q: What are the best practices for sequencing α-tubulin genes? A: For initial screening, Sanger sequencing of PCR products is often sufficient. However, for a more comprehensive analysis, especially in heterogeneous populations, next-generation sequencing (NGS) is recommended as it can detect mutations at lower frequencies.

            Detailed Experimental Protocols

            Protocol 1: Generation of Spa-110 Resistant Cell Lines by Dose Escalation

            This protocol describes a stepwise method for generating drug-resistant cell lines.[6][14]

            • Determine the IC50 of Spa-110:

              • Plate parental cells in a 96-well plate and treat with a range of spa-110 concentrations for 48-72 hours.

              • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.[4]

            • Initiate Drug Selection:

              • Culture parental cells in a flask with spa-110 at a starting concentration of approximately IC20.

              • Maintain the culture until the cells reach 70-80% confluency.

            • Dose Escalation:

              • Once the cells are growing steadily at the initial concentration, increase the spa-110 concentration by 1.5- to 2-fold.[6]

              • Continue this stepwise increase in drug concentration, allowing the cells to adapt at each step. If significant cell death occurs, maintain the culture at the current concentration until growth resumes.

            • Isolation of Resistant Clones:

              • Once cells are stably proliferating at a significantly higher concentration of spa-110 (e.g., 10-fold or higher IC50), isolate single clones by limiting dilution or single-cell sorting.[5]

            • Characterization of Resistant Clones:

              • Expand each clone and confirm its resistance to spa-110 by re-determining the IC50.

              • Cryopreserve aliquots of the resistant clones and the parental cell line.

            Parameter Recommendation Rationale
            Starting Drug Concentration IC20 of the parental cell lineMinimizes initial cell death and allows for gradual adaptation.
            Dose Escalation Factor 1.5-2.0 foldProvides sufficient selective pressure without overwhelming the cell population.[6]
            Culture Maintenance Continuous presence of spa-110Maintains selective pressure and prevents reversion to a sensitive phenotype.
            Protocol 2: Site-Directed Mutagenesis of α-Tubulin

            This protocol outlines the steps for introducing a specific mutation into an α-tubulin expression vector.[12][15]

            • Primer Design:

              • Design a pair of complementary mutagenic primers (25-45 bp) containing the desired mutation in the center.[11]

              • The primers should anneal to the same sequence on opposite strands of the plasmid.

            • PCR Amplification:

              • Perform PCR using a high-fidelity DNA polymerase with the α-tubulin expression plasmid as the template and the mutagenic primers.

              • Use a sufficient number of cycles (typically 18-25) to amplify the entire plasmid.

            • DpnI Digestion:

              • Digest the PCR product with DpnI restriction enzyme for 1-2 hours at 37°C to remove the parental methylated plasmid DNA.[11][12]

            • Transformation:

              • Transform competent E. coli with the DpnI-treated PCR product.[16]

              • Plate the transformed bacteria on a selective agar plate and incubate overnight.

            • Screening and Sequencing:

              • Isolate plasmid DNA from several colonies and screen for the desired mutation by restriction digest or sequencing.

              • Confirm the presence of the intended mutation and the absence of any other mutations by sequencing the entire α-tubulin insert.

            Protocol 3: Analysis of Microtubule Dynamics

            This protocol describes a method to assess changes in microtubule stability in resistant cells.

            • Transfection with EB3-GFP:

              • Transfect both parental and spa-110 resistant cells with a plasmid encoding EB3-GFP, a microtubule plus-end tracking protein.

            • Live-Cell Imaging:

              • After 24-48 hours, perform live-cell imaging using a fluorescence microscope equipped with a temperature- and CO2-controlled chamber.

              • Acquire time-lapse images of EB3-GFP comets at a high frame rate (e.g., one frame every 2-4 seconds) for several minutes.

            • Data Analysis:

              • Use microtubule tracking software to measure the following parameters:

                • Growth Rate: The speed of microtubule polymerization.

                • Shrinkage Rate: The speed of microtubule depolymerization.

                • Catastrophe Frequency: The frequency of switching from a growing to a shrinking state.

                • Rescue Frequency: The frequency of switching from a shrinking to a growing state.

            Parameter Expected Change in Resistant Cells with Stabilizing Mutations Rationale
            Growth Rate May be increased or decreasedDepends on the specific mutation's effect on tubulin conformation.[3]
            Shrinkage Rate DecreasedIncreased microtubule stability leads to slower depolymerization.
            Catastrophe Frequency DecreasedMore stable microtubules are less likely to undergo catastrophe.
            Rescue Frequency IncreasedMore stable microtubules are more likely to be rescued from depolymerization.

            Conclusion

            The identification and characterization of α-tubulin mutations conferring resistance to novel microtubule-targeting agents like spa-110 is a critical step in the drug development process. By systematically applying the workflows, troubleshooting strategies, and detailed protocols outlined in this guide, researchers can effectively navigate the experimental challenges and gain valuable insights into the mechanisms of drug resistance. This knowledge will ultimately contribute to the design of more effective and durable cancer therapies.

            References

            • Cabral, F., et al. (2003). Mutations in α- and β-Tubulin That Stabilize Microtubules and Confer Resistance to Colcemid and Vinblastine. Molecular Cancer Therapeutics. [Link]

            • Ma, C., et al. (2007). Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function. Molecular Biology of the Cell. [Link]

            • The Tubulin Mutation Database. University of California, Irvine. [Link]

            • Chen, S., et al. (2018). Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum. Frontiers in Plant Science. [Link]

            • James, S. W., et al. (1993). A mutation in the α1-tubulin gene of Chlamydomonas reinhardtii confers resistance to anti-microtubule herbicides. Journal of Cell Science. [Link]

            • Giannakakou, P., et al. (2000). Resistance to Microtubule-Stabilizing Drugs Involves Two Events: β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele. Proceedings of the National Academy of Sciences. [Link]

            • Aiken, J., et al. (2021). MAPping tubulin mutations. Frontiers in Cell and Developmental Biology. [Link]

            • Aiken, J., et al. (2021). MAPping tubulin mutations. Frontiers in Cell and Developmental Biology. [Link]

            • Kosinski, J., et al. (2016). An approach to identifying drug resistance associated mutations in bacterial strains. BMC Bioinformatics. [Link]

            • Arctic Spas. (2020). Can I have a High-end Spa with 110-volt? YouTube. [Link]

            • Roll-Mecak, A. (2020). The tubulin database: Linking mutations, modifications, ligands and local interactions. Journal of Cell Biology. [Link]

            • Parker, A. L., et al. (2017). Microtubule Dynamics and Cancer. Cancers. [Link]

            • JoVE. (2019). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]

            • Gapsys, V., et al. (2022). Assessment of a Computational Approach to Predict Drug Resistance Mutations for HIV, HBV and SARS-CoV-2. International Journal of Molecular Sciences. [Link]

            • Assay Genie. Site Directed Mutagenesis Protocol. [Link]

            • Clinicalinfo.HIV.gov. (2023). Laboratory Testing: Drug-Resistance Testing. National Institutes of Health. [Link]

            • Brood, B. (2023). Making interactive SVG diagrams. Graphviz Forum. [Link]

            • ResearchGate. (2017). Microtubule dynamics are increased in Taxol-resistant cells. [Link]

            • Vesper, B., et al. (2023). Advancing Drug Resistance Detection: Comparative Analysis Using Short-Read and Long-Read Next-Generation Sequencing Technologies. Diagnostics. [Link]

            • Creative Bioarray. Establishment of Drug-resistant Cell Lines. [Link]

            • Galaxy Training. Antibiotic resistance detection. [Link]

            • ResearchGate. (2019). Operational workflow for phenotypic drug resistance determination... [Link]

            • ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines? [Link]

            • Janke, C., & Magiera, M. M. (2020). Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells. International Journal of Molecular Sciences. [Link]

            • Addgene. (2016). Site Directed Mutagenesis by PCR. [Link]

            • Attard, G., et al. (2022). Understanding molecular mechanisms and predicting phenotypic effects of pathogenic tubulin mutations. PLOS Genetics. [Link]

            • Clinicalinfo.HIV.gov. (2023). Drug-Resistance Testing - HIV Management Guidelines. National Institutes of Health. [Link]

            • ResearchGate. (2015). How do I make a drug resistant cell line from a suspension cell line? [Link]

            • The Spa and Sauna Co. (2019). Two of our favorite 110 Volt Hot Tubs! Freeflow Monterey and Freeflow Mini! YouTube. [Link]

            • Smith, C. (2021). Building diagrams using graphviz. Chad's Blog. [Link]

            • Loganzo, F., et al. (2008). Proteomics of Cancer Cell Lines Resistant to Microtubule-Stabilizing Agents. Molecular & Cellular Proteomics. [Link]

            • iGEM. Site Directed Mutagenesis Protocol. [Link]

            • B-Ali, S., et al. (2017). Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties. Comptes Rendus Biologies. [Link]

            • TOKU-E. (2017). Stage 3 of 3: Generation of Stable, Transfected Cell Lines: Selection. YouTube. [Link]

            • All Seasons Spas. Sport All-In-110V™ Nordic Hot Tubs™. [Link]

            • Wang, Y., et al. (2023). High-throughput experimental evolution reveals the mutation-driven landscape of high-level clinical resistance acquired under low-level environmental antibiotic stresses. bioRxiv. [Link]

            • University of California, Berkeley. Site Directed Mutagenesis Protocol. [Link]

            • Today's Clinical Lab. (2023). Innovations in Diagnosing Antimicrobial Drug Resistance. [Link]

            • Family Leisure. Relax Hot Tub 110V from Best Spa Company. [Link]

            • von Rabenau, C. (2021). Real examples of Graphviz. DevTools Daily - Medium. [Link]

            • Graphviz. Graphviz - Graph Visualization Software. [Link]

            • von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

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            Optimizing Hti-286 dosage to minimize toxicity in vivo

            Author: BenchChem Technical Support Team. Date: February 2026

            Technical Support Center: Optimizing Hti-286 (Taltobulin) In Vivo Protocols

            Ticket ID: HTI-OPT-286 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Dosage Optimization & Toxicity Mitigation for Hti-286

            Introduction: The Hti-286 Paradox

            Welcome to the technical support center. You are likely here because Hti-286 (Taltobulin) is presenting a classic "high potency, narrow index" challenge in your in vivo models.

            Hti-286 is a synthetic analogue of hemiasterlin.[1][2][3][4][5][6][7] Unlike taxanes, it binds to the Vinca-peptide site of tubulin and is a poor substrate for P-glycoprotein (P-gp/MDR1), making it highly effective against multi-drug resistant (MDR) tumors.[6][7] However, this potency comes at a cost: neutropenia and neurotoxicity are the primary dose-limiting toxicities (DLT).

            This guide moves beyond basic datasheets to provide a troubleshooting framework for balancing efficacy with survival.

            Module 1: Formulation & Solubility (The "Pre-Flight" Check)

            User Issue: "My drug precipitates upon injection, or animals die immediately (within minutes) of dosing."

            Root Cause: Hti-286 is highly hydrophobic. Immediate death is rarely drug toxicity but rather vehicle toxicity (embolism or acute hypersensitivity) or precipitation in the bloodstream.

            Standard Operating Procedure: The "6/6/88" Protocol

            Do not use 100% DMSO for intravenous (i.v.) bolus injections.[4][5] Use the following validated formulation for murine models.

            Reagents:

            • Stock Solvent: 50% Ethanol (EtOH) / 50% Cremophor EL (CrEL).[4][5]

            • Diluent: Sterile Saline (0.9% NaCl).

            Protocol:

            • Master Stock: Dissolve Hti-286 powder in the Stock Solvent (50/50 EtOH/CrEL) to create a 25 mg/mL concentrate. Store at -20°C.

            • Working Solution (Prepare immediately before dosing):

              • Dilute the Master Stock 1:8 with sterile saline.

              • Final Composition: 6% Ethanol / 6% Cremophor EL / 88% Saline.[4][5]

              • Target Concentration: Adjust saline volume to achieve a dosing volume of 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

            Critical Warning: Cremophor EL can cause hypersensitivity. If you observe acute lethargy or respiratory distress immediately post-injection, consider switching to a lipid-based formulation or pretreating with diphenhydramine.

            Module 2: Dosing Strategy & Pharmacokinetics

            User Issue: "I am seeing efficacy, but the mice are losing >20% body weight or dying by Day 7."

            Root Cause: Continuous or daily dosing does not allow for bone marrow recovery. Tubulin inhibitors require a Pulse Dosing strategy.

            The "Pulse-Recovery" Schedule

            Hti-286 works by arresting mitosis.[5][6][7] Normal bone marrow cells also divide rapidly. You must synchronize dosing to hit the tumor while allowing the marrow a "drug holiday."

            ParameterRecommendationRationale
            MTD (Mice) 1.6 mg/kg (i.v.) Doses >1.6 mg/kg often exceed the Maximum Tolerated Dose (MTD) in athymic mice.
            Min. Eff. Dose 0.2 mg/kg (i.v.) Significant tumor regression is often seen at this lower threshold.[4]
            Schedule Days 1, 5, 9 (q4d) Intermittent bolus allows neutrophil recovery between hits. Avoid qd (daily) dosing.
            Route i.v. (Tail Vein) Intraperitoneal (i.p.)[8] bioavailability is variable; i.v. ensures 100% systemic delivery.
            Visualizing the Mechanism & Toxicity Pathways

            The following diagram illustrates why neurotoxicity and neutropenia occur alongside tumor regression.

            Hti286_Mechanism Hti Hti-286 (Taltobulin) Tubulin Tubulin (Vinca Site) Hti->Tubulin High Affinity Binding Microtubule Microtubule Destabilization Tubulin->Microtubule Prevents Polymerization Tumor Tumor Cell Mitotic Arrest Microtubule->Tumor Neuron Neuronal Axon Transport Defect Microtubule->Neuron Disrupts Cargo Transport Marrow Bone Marrow Suppression Microtubule->Marrow Stops Progenitor Division Apoptosis Apoptosis (Efficacy) Tumor->Apoptosis Neurotox Peripheral Neuropathy Neuron->Neurotox Neutro Neutropenia (DLT) Marrow->Neutro

            Caption: Hti-286 binds the Vinca site, causing microtubule depolymerization.[5][6][7] This drives efficacy in dividing tumors but simultaneously halts axonal transport (neuropathy) and marrow proliferation (neutropenia).

            Module 3: Troubleshooting Toxicity (FAQs)

            Q1: My mice have severe neutropenia. Can I rescue them?

            A: Yes. Neutropenia is the primary DLT.

            • Preventative: Adhere strictly to the Day 1, 5, 9 schedule.

            • Intervention: If neutrophil counts drop critically, consider "G-CSF support" (Filgrastim, 5-10 µg/kg s.c.) on the off-days (Days 2-4, 6-8). This mimics clinical protocols to stimulate marrow recovery.

            Q2: How do I distinguish between drug-induced weight loss and tumor cachexia?

            A: Look at the kinetics.

            • Drug Toxicity: Rapid weight loss (>10%) within 2-3 days of the second dose.

            • Tumor Cachexia: Gradual, steady decline correlated with tumor volume.

            • Rule of Thumb: If weight loss >15%, suspend dosing. If >20%, euthanize immediately (ethical endpoint).

            Q3: Are there alternatives to systemic injection to reduce toxicity?

            A: Yes. Intravesical instillation (direct delivery into the bladder) is highly effective for bladder cancer models. Hti-286 has low systemic absorption (1.5–2.1%) from the bladder, allowing high local concentrations (0.2 mg/mL) with minimal systemic toxicity.

            Module 4: The Future – Antibody-Drug Conjugates (ADCs)

            User Issue: "The therapeutic window is too small. I cannot dose high enough to kill the tumor without killing the mouse."

            Solution: Hti-286 is now primarily utilized as a payload for ADCs rather than a free drug. Its high potency (nM IC50) makes it ideal for targeted delivery.

            ADC Payload Workflow

            If you are developing a conjugate, Hti-286 offers a distinct advantage: it is membrane-permeable. Once released inside the target cell, it can diffuse out to kill neighboring tumor cells (the "Bystander Effect"), which is crucial for heterogeneous tumors.

            ADC_Workflow Antibody Target-Specific Antibody (e.g., anti-FolRα) ADC Intact ADC Antibody->ADC Conjugation Linker Cleavable Linker Linker->ADC Conjugation Payload Hti-286 Payload Payload->ADC Conjugation Internal Internalization & Lysosomal Degradation ADC->Internal Binding Release Free Hti-286 Release Internal->Release Linker Cleavage TargetCell Target Cell Death Release->TargetCell Microtubule Disruption Bystander Bystander Killing (Neighboring Cells) Release->Bystander Membrane Diffusion

            Caption: As an ADC payload, Hti-286 is delivered specifically to antigen-positive cells. Its membrane permeability allows it to exert a 'bystander effect' on adjacent antigen-negative tumor cells.

            References

            • Zask, A., et al. (2004). "Total synthesis and biological evaluation of the marine sponge metabolite hemiasterlin and its analogues." Journal of Medicinal Chemistry.

            • Loganzo, F., et al. (2003). "HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo."[4][5][6][7] Cancer Research.[4][6][9]

            • Hadaschik, B. A., et al. (2008).[2] "Intravesical chemotherapy of high-grade bladder cancer with HTI-286, a synthetic analogue of the marine sponge product hemiasterlin." Clinical Cancer Research.

            • Niu, S. J., et al. (2021). "Antibody–Drug Conjugate Efficacy in Neuroblastoma: Role of Payload, Resistance Mechanisms, Target Density, and Antibody Internalization." Molecular Cancer Therapeutics.[5]

            • Poruchynsky, M. S., et al. (2004). "Tumor cells resistant to a microtubule-depolymerizing hemiasterlin analogue, HTI-286, have mutations in alpha- or beta-tubulin." Biochemistry.

            Sources

            Technical Support Hub: Hti-286 (Taltobulin) Resistance Mechanisms

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Investigating Reduced Drug Accumulation in Hti-286 Resistant Cell Lines Audience: Senior Researchers & Drug Development Scientists

            Executive Summary: The Hti-286 Accumulation Paradox

            Welcome to the Technical Support Center. You are likely accessing this guide because you are observing reduced efficacy of Hti-286 (Taltobulin) in your cell models and suspect an efflux mechanism.

            Critical Scientific Context: Hti-286 was explicitly engineered to be a poor substrate for P-glycoprotein (P-gp/ABCB1) . Unlike taxanes or vinca alkaloids, Hti-286 typically retains potency in MDR-positive lines. However, "reduced drug accumulation" is a validated mechanism of resistance, but it often presents with a unique profile:

            • Non-P-gp Efflux: Resistance can stem from ATP-dependent pumps distinct from P-gp, MRP1, or BCRP.[1][2]

            • Extreme Overexpression: Only massive overexpression of ABCB1 (e.g., >80-fold resistance) significantly impacts Hti-286.

            • Tubulin Mutations: Reduced accumulation is often confused with reduced binding retention caused by

              
              -tubulin mutations (e.g., Ala12Ser).
              

            This guide provides the diagnostic workflows to distinguish between these scenarios.

            Module 1: Diagnostic Logic & Pathway Analysis

            Before initiating expensive sequencing or radiolabeling studies, use this logic flow to categorize your resistance phenotype.

            Visual 1: The Resistance Mechanism Decision Tree

            Hti286_Resistance_Logic Start Observed Hti-286 Resistance (High IC50) Step1 Step 1: Co-treat with P-gp Inhibitor (Verapamil/Tariquidar) Start->Step1 Result1A IC50 Shifts Back to Sensitive (Full Reversal) Step1->Result1A Reversal Result1B No Significant IC50 Shift (Resistance Persists) Step1->Result1B No Reversal Concl1 Mechanism: Extreme P-gp Overexpression (Rare for Hti-286) Result1A->Concl1 Step2 Step 2: Measure Intracellular Accumulation (LC-MS or Radiolabel) Result1B->Step2 Result2A Accumulation Normal Step2->Result2A High Drug Levels Result2B Accumulation Low Step2->Result2B Low Drug Levels Concl2 Mechanism: Tubulin Mutation (e.g., Ala12Ser) Result2A->Concl2 Step3 Step 3: Energy Depletion Test (Sodium Azide + 2-Deoxyglucose) Result2B->Step3 Concl3 Mechanism: Novel ATP-Dependent Pump (Non-P-gp/MRP1) Step3->Concl3 Accumulation Restored

            Figure 1: Diagnostic logic to distinguish between classical efflux (P-gp), novel efflux pumps, and target-site mutations (tubulin).

            Module 2: Functional Validation Protocols

            Do not rely solely on surrogate dyes (like Rhodamine 123) because Hti-286 transport kinetics differ from standard P-gp substrates. You must measure the drug itself or its physiological effect.

            Protocol A: The "Reversal" Cytotoxicity Assay

            Purpose: To determine if the resistance is mediated by standard ABC transporters.

            Materials:

            • Inhibitors: Verapamil (10 µM) for P-gp; MK-571 for MRPs; Fumitremorgin C for BCRP.

            • Drug: Hti-286 (Serial dilutions: 0.1 nM to 100 nM).

            Step-by-Step:

            • Seed Cells: Plate 3,000 cells/well in 96-well plates. Allow attachment (24h).

            • Pre-incubation: Add the inhibitor (e.g., Verapamil) 1 hour prior to Hti-286.

              • Technical Note: This ensures the pump is blocked before the drug enters.

            • Drug Treatment: Add Hti-286 serial dilutions (maintain inhibitor concentration).

            • Incubation: 72 hours at 37°C.

            • Readout: MTT or CellTiter-Glo viability assay.

            Data Interpretation Table:

            ObservationResistance Factor (RF)Interpretation
            Hti-286 Alone > 10-foldResistant phenotype confirmed.[1][2]
            Hti-286 + Verapamil Shifts to ~1-foldP-gp Mediated. (Only seen in extreme overexpression).
            Hti-286 + Verapamil Remains > 10-foldNot P-gp. Proceed to Protocol B.
            Protocol B: Intracellular Accumulation (LC-MS/MS)

            Purpose: Definitive proof of "Reduced Accumulation" when P-gp inhibitors fail. This distinguishes "Pump" issues from "Tubulin Binding" issues.

            Why LC-MS? Radiolabeled [3H]-Hti-286 is the gold standard but is rarely commercially available. LC-MS is the modern standard.

            Workflow Diagram:

            LCMS_Workflow Step1 Cell Seeding (6-well plate, 80% confluent) Step2 Drug Exposure (Hti-286 @ 100nM, 2-4 hrs) Step1->Step2 Step3 Ice-Cold Wash (PBS x3, Critical Step!) Step2->Step3 Step4 Lysis & Extraction (Acetonitrile/Methanol 1:1) Step3->Step4 Step5 Centrifugation (14,000g, 10 min, 4°C) Step4->Step5 Step6 LC-MS/MS Analysis (Supernatant) Step5->Step6

            Figure 2: Sample preparation workflow for quantifying intracellular Hti-286.

            Critical Troubleshooting Steps:

            • The Wash Step (Step 3): This is the most common point of failure.

              • Issue: Washing too slowly allows drug efflux during the wash.

              • Fix: Place plates strictly on ice. Use ice-cold PBS. Work rapidly (< 30 seconds per plate).

            • Normalization: You must normalize drug concentration to total cellular protein (BCA assay) or cell number. Raw concentration is meaningless without normalization.

            • The "Azide Control": Run a parallel set of wells pre-treated with Sodium Azide (10 mM) + 2-Deoxyglucose (5 mM) for 30 mins.

              • Logic: This depletes ATP. If accumulation increases significantly under energy depletion, you have confirmed an active transport mechanism (even if Verapamil failed).

            Module 3: Troubleshooting & FAQs
            Q1: I confirmed reduced accumulation, but Verapamil and PSC-833 didn't reverse the resistance. Is my experiment flawed?

            A: Not necessarily. This is a hallmark of Hti-286 resistance.

            • Explanation: Research indicates that Hti-286 resistant lines (like KB-HTI-R) often possess a "novel" ATP-dependent efflux mechanism that is not P-gp, MRP1, or BCRP.[1][2]

            • Validation: If Sodium Azide (Protocol B) restores accumulation but Verapamil does not, you are likely observing this non-classical transporter phenotype.

            Q2: My cells are highly resistant (IC50 > 50 nM), but accumulation is normal. What is happening?

            A: You are likely dealing with a Tubulin Mutation .

            • Mechanism: Hti-286 binds to the peptide site on tubulin.[1][2][3][4] Mutations such as Ala12Ser in

              
              -tubulin alter the binding pocket.[1]
              
            • Differentiation: In this scenario, the drug enters the cell (normal accumulation) but cannot bind the target effectively.

            • Next Step: Sequence the

              
              -tubulin and 
              
              
              
              -tubulin genes.
            Q3: Can I use Rhodamine 123 to proxy Hti-286 accumulation?

            A: No.

            • Reasoning: Rhodamine 123 specifically tracks P-gp activity. Since Hti-286 is a poor P-gp substrate, a cell could theoretically pump out Rhodamine (High P-gp) but still retain Hti-286. Conversely, a cell could retain Rhodamine (Low P-gp) but pump out Hti-286 via the "novel" transporter.

            • Verdict: You must measure the Hti-286 molecule itself (LC-MS) or its specific biological toxicity.

            References
            • Loganzo, F., et al. (2003). "HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo." Cancer Research.

            • Loganzo, F., et al. (2004). "Cells resistant to HTI-286 do not overexpress P-glycoprotein but have reduced drug accumulation and a point mutation in alpha-tubulin."[2] Molecular Cancer Therapeutics.

            • Zask, A., et al. (2004). "Total synthesis and biological assessment of novel, conformationally constrained analogues of the antimicrotubule agent HTI-286." Journal of Medicinal Chemistry.

            Sources

            Technical Support Center: Sodium Phenylacetate (SPA) Experimental Efficacy & Troubleshooting

            Author: BenchChem Technical Support Team. Date: February 2026

            Version: 1.0

            Introduction

            This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Sodium Phenylacetate (SPA), also known as Sodium Phenylacetate (NaPA), in their experiments. SPA is a multifaceted compound with significant therapeutic applications, primarily as an ammonia scavenger for urea cycle disorders (UCDs) and as a histone deacetylase (HDAC) inhibitor in cancer research.[1][2][3] This guide provides in-depth troubleshooting and strategies to enhance the efficacy of SPA treatment in a research setting, ensuring the integrity and reproducibility of your experimental outcomes.

            Core Concepts: Understanding SPA's Dual Mechanism of Action

            A fundamental understanding of SPA's mechanisms is crucial for effective experimental design and troubleshooting.

            • Ammonia Scavenging: In the context of metabolic disorders, SPA acts as a nitrogen scavenger.[1][4] It is converted to phenylacetyl-CoA, which then conjugates with glutamine to form phenylacetylglutamine. This water-soluble compound is then excreted in the urine, providing an alternative pathway for nitrogen disposal and thereby reducing systemic ammonia levels.[4][5]

            • Histone Deacetylase (HDAC) Inhibition: In oncology research, SPA functions as an HDAC inhibitor.[3] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, SPA promotes a more open chromatin structure (euchromatin), leading to the re-expression of tumor suppressor genes and cell cycle regulators, ultimately inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.[3]

            Diagram 1: Dual Mechanism of Action of Sodium Phenylacetate (SPA)

            SPA_Mechanism_of_Action cluster_0 Ammonia Scavenging Pathway cluster_1 HDAC Inhibition Pathway SPA SPA Phenylacetyl-CoA Phenylacetyl-CoA SPA->Phenylacetyl-CoA Acyl-CoA Synthetase Phenylacetylglutamine Phenylacetylglutamine Phenylacetyl-CoA->Phenylacetylglutamine Glutamine Glutamine Glutamine->Phenylacetylglutamine Urinary Excretion Urinary Excretion Phenylacetylglutamine->Urinary Excretion Nitrogen Removal SPA_HDAC SPA HDAC HDAC SPA_HDAC->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated Histones Acetylated Histones Histones->Acetylated Histones HATs Acetylated Histones->Histones HDACs Chromatin Chromatin Acetylated Histones->Chromatin Open Chromatin Gene Expression Gene Expression Chromatin->Gene Expression Upregulation

            Caption: Dual pathways of SPA: ammonia scavenging and HDAC inhibition.

            Frequently Asked Questions (FAQs)

            Q1: What is the optimal concentration range for SPA in in vitro experiments?

            A1: The optimal concentration of SPA is highly cell-line dependent and endpoint-specific. For HDAC inhibition studies, concentrations typically range from 1 mM to 10 mM. It is crucial to perform a dose-response curve for each new cell line to determine the IC50 value for cytotoxicity and the effective concentration for the desired biological effect (e.g., apoptosis induction, specific gene re-expression).

            Q2: How should I prepare and store SPA solutions for my experiments?

            A2: SPA is a water-soluble compound.[6] For in vitro studies, prepare a sterile stock solution (e.g., 1 M) in cell culture-grade water or phosphate-buffered saline (PBS). Filter-sterilize the solution using a 0.22 µm filter. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. For animal studies, the formulation will depend on the route of administration and should be prepared fresh if possible.

            Q3: Can I use SPA in combination with other therapeutic agents?

            A3: Yes, combination therapies are a key area of research. In oncology, SPA is often studied in combination with other anti-cancer drugs to enhance efficacy.[3][7] When designing combination experiments, it is essential to perform synergy analysis (e.g., using the Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.

            Q4: What are the common side effects of SPA observed in animal models?

            A4: In animal studies, potential side effects can include gastrointestinal disturbances and mild liver enzyme elevations.[1] Careful monitoring of animal health, including weight, behavior, and relevant blood chemistry, is essential. The vehicle control group is critical to differentiate compound-specific effects from vehicle-related toxicity.

            Troubleshooting Guide

            Issue Potential Cause(s) Recommended Solution(s)
            Low or no biological activity of SPA in vitro 1. Incorrect dosage: The concentration of SPA may be too low for the specific cell line. 2. Degraded SPA: The SPA stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Resistant cell line: The target cells may have intrinsic or acquired resistance mechanisms.1. Perform a dose-response experiment to determine the optimal concentration. 2. Prepare a fresh stock solution of SPA. 3. Consider using a different cell line or investigating potential resistance pathways.
            High variability between experimental replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of SPA or other reagents. 3. Edge effects in culture plates: Evaporation in the outer wells of a microplate can concentrate solutes and affect cell growth.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate for experimental conditions, or fill them with sterile PBS to minimize evaporation.
            Unexpected cytotoxicity in vitro 1. High SPA concentration: The concentration used may be too high for the specific cell line. 2. Contamination: Bacterial or fungal contamination of cell cultures. 3. pH shift in culture medium: SPA is a sodium salt of a weak acid and high concentrations could potentially alter the pH of the medium.1. Perform a dose-response curve to determine the cytotoxic threshold. 2. Regularly check cultures for contamination and practice aseptic techniques. 3. Measure the pH of the culture medium after adding SPA and adjust if necessary.
            Poor in vivo efficacy 1. Suboptimal dosing or scheduling: The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations. 2. Poor bioavailability: The route of administration may not be optimal for the animal model. 3. Rapid metabolism and clearance: SPA has a relatively short half-life.1. Conduct pharmacokinetic studies to determine the optimal dosing regimen. 2. Explore different routes of administration (e.g., intravenous, oral gavage). 3. Consider using a different formulation or a pro-drug like sodium phenylbutyrate, which is converted to SPA in vivo.[8]

            Experimental Protocols

            Protocol 1: In Vitro Dose-Response Assay for SPA
            • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

            • SPA Preparation: Prepare a series of dilutions of your SPA stock solution in complete culture medium. A common starting range is 0.1 mM to 20 mM.

            • Treatment: Remove the old medium from the cells and add the SPA dilutions. Include a vehicle-only control.

            • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

            • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

            • Data Analysis: Plot the percentage of viable cells against the SPA concentration and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

            Diagram 2: Workflow for In Vitro Dose-Response Assay

            Dose_Response_Workflow A 1. Seed Cells in 96-well Plate B 2. Prepare SPA Dilutions C 3. Treat Cells with SPA B->C D 4. Incubate (24-72h) C->D E 5. Perform Viability Assay (e.g., MTT) D->E F 6. Analyze Data & Calculate IC50 E->F

            Caption: Step-by-step workflow for determining the IC50 of SPA in vitro.

            References

            • Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium phenylacetate? Retrieved from [Link]

            • Patsnap Synapse. (2024, June 15). What is Sodium phenylacetate used for? Retrieved from [Link]

            • Kim, J., Lee, J., & Kim, J. (2012). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Journal of Cancer Prevention, 17(1), 1-8.
            • Mayo Clinic. (2025, September 1). Sodium phenylacetate and benzoate (intravenous route) - Side effects & uses. Retrieved from [Link]

            • National Center for Biotechnology Information. (n.d.). Sodium Phenylacetate. PubChem Compound Database. Retrieved from [Link]

            • Medscape. (n.d.). Ammonul (sodium benzoate/sodium phenylacetate) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

            • DeMorrow, S. (2019). Ammonia Removal by Metabolic Scavengers for the Prevention and Treatment of Hepatic Encephalopathy in Cirrhosis.
            • Myeloma UK. (2017, April 4). Histone deacetylase (HDAC) inhibitors [Video]. YouTube. Retrieved from [Link]

            • Shabane, H., & Sharifi, S. (2018). An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease. Expert Opinion on Drug Metabolism & Toxicology, 14(10), 1075-1088.
            • American Academy of Pediatrics. (2006). Pharmacology Review: Sodium Phenylacetate and Sodium Benzoate in the Treatment of Neonatal Hyperammonemia. NeoReviews, 7(9), e456-e462.
            • Rajesh, K. M., & Kumar, S. (2017).
            • Patsnap Synapse. (2023, December 6). What are HDAC inhibitors and how do you quickly get the latest development progress? Retrieved from [Link]

            • Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from [Link]

            • MDPI. (2019, April 1). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. Retrieved from [Link]

            • ResearchGate. (n.d.). An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease. Retrieved from [Link]

            • ResearchGate. (n.d.). (PDF) Ammonia Removal by Metabolic Scavengers for the Prevention and Treatment of Hepatic Encephalopathy in Cirrhosis. Retrieved from [Link]

            • SciSparc. (2023, September 8). SciSparc initiates trial of SCI-110 drug to treat Tourette Syndrome. Retrieved from [Link]

            • 1mg. (n.d.). Spa 200mg Tablet: View Uses, Side Effects, Price and Substitutes. Retrieved from [Link]

            • National Center for Biotechnology Information. (n.d.). SPA: a peptide antagonist that acts as a cell-penetrating peptide for drug delivery - PMC. Retrieved from [Link]

            • BioSpace. (2026, January 30). RECORDATI ANNOUNCES STRATEGIC COLLABORATION WITH MODERNA TO DEVELOP AND COMMERCIALIZE WORLDWIDE mRNA 3927 FOR THE TREATMENT OF PROPIONIC ACIDEMIA. Retrieved from [Link]

            • ResearchGate. (n.d.). Mechanism of action of spartalizumab (PDR001) and lacnotuzumab (MCS110). Retrieved from [Link]

            • ClinicalTrials.gov. (n.d.). Study to Assess the Efficacy, Safety, and Tolerability of NOC-110 in Adults With Refractory or Unexplained Chronic Cough. Retrieved from [Link]

            • Targeted Oncology. (2025, July 15). FDA Grants Orphan Drug Designation to SH-110, a Liquid Glioma Therapy. Retrieved from [Link]

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            Validation & Comparative

            Head-to-Head Comparison: Hti-286 vs. E7974 and Hemiasterlin Analogues

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary: The Hemiasterlin Advantage

            The development of microtubule-targeting agents (MTAs) has historically been plagued by two primary failure modes: neurotoxicity and acquired resistance via the P-glycoprotein (P-gp) efflux pump. Hti-286 (Taltobulin) and E7974 represent the premier synthetic analogues of Hemiasterlin , a tripeptide originally isolated from the marine sponge Cymbastela sp..

            Unlike taxanes (stabilizers) or traditional vinca alkaloids (destabilizers), hemiasterlin analogues exhibit a unique binding preference for the Vinca-peptide site on

            
            -tubulin , rather than the 
            
            
            
            -subunit. This guide provides a rigorous technical comparison of Hti-286 against its primary analogue competitor, E7974, and the natural parent compound, focusing on their ability to evade MDR (Multidrug Resistance) phenotypes where Paclitaxel and Vinblastine fail.

            Structural & Mechanistic Basis

            The hemiasterlin scaffold consists of a highly modified tripeptide structure. The biological activity hinges on the "A-B-C" region architecture, where the N-terminal amino acid (Region A) dictates potency and metabolic stability.

            Structural Activity Relationship (SAR)
            • Hemiasterlin (Natural): Potent but chemically unstable and scarce.

            • Hti-286: Replaces the natural N-terminus with a phenylalanine derivative . This modification retains nanomolar potency while significantly simplifying total synthesis.

            • E7974: Incorporates a pipecolic acid moiety at the N-terminus.[1] This cyclic amino acid enhances structural rigidity and metabolic stability compared to the linear chain of Hti-286.

            Mechanism of Action (MoA)

            Both Hti-286 and E7974 function as microtubule depolymerizers. They bind to the tubulin dimer, preventing the incorporation of GTP-tubulin into the growing microtubule plus-end. This leads to:

            • Loss of microtubule polymer mass.[2]

            • Disruption of the mitotic spindle.[3][4][5]

            • Prolonged G2/M arrest.[3][5]

            • Apoptotic cell death via Caspase-3 activation.[3][5]

            MoA_Pathway Hti286 Hti-286 / E7974 Tubulin Free Tubulin Dimers (Vinca Domain) Hti286->Tubulin High Affinity Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Assembly Polymerization->Spindle Required for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure triggers checkpoint Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Signaling cascade Caspase Caspase-3 Activation Bcl2->Caspase Downstream effector Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

            Figure 1: Mechanism of Action.[5][6] Hti-286 binds the Vinca domain, blocking polymerization and triggering the apoptotic cascade.[2]

            Performance Metrics: Head-to-Head Comparison

            The defining feature of this class is the Resistance Factor (RF) , defined as the ratio of IC50 in resistant cells to IC50 in parental cells. An RF near 1.0 indicates the drug is not a substrate for the efflux pump.

            Potency and Resistance Profile

            The following data aggregates results from multiple preclinical studies comparing Hti-286, E7974, and standard-of-care agents.

            CompoundTarget SiteMean IC50 (Sensitive)IC50 (MDR+ KB-V1 Cells)Resistance Factor (RF)P-gp Substrate?
            Hti-286 Vinca (
            
            
            -tubulin)
            2.5 nM3.5 nM1.4 No
            E7974 Vinca (
            
            
            -tubulin)
            ~3.0 nM~4.0 nM1.3 No
            Hemiasterlin Vinca (
            
            
            -tubulin)
            0.3 nM71 nM239Yes (Weak)
            Paclitaxel Taxane (
            
            
            -tubulin)
            5.3 nM>3000 nM>500 Strong
            Vinblastine Vinca (
            
            
            -tubulin)
            1.5 nM180 nM120Strong

            Analysis:

            • Hti-286 vs. Paclitaxel: In P-gp overexpressing cells (KB-V1), Paclitaxel loses efficacy almost entirely (RF >500). Hti-286 retains full potency (RF 1.4).

            • Hti-286 vs. E7974: Both exhibit near-identical potency and resistance profiles. The choice between them often comes down to synthetic accessibility and specific pharmacokinetic (PK) properties, where E7974's pipecolic acid moiety offers slightly improved metabolic stability in vivo.

            Experimental Protocols (Self-Validating Systems)

            To validate these findings in your own lab, use the following protocols. These are designed to be self-validating by including positive and negative controls.

            Tubulin Polymerization Assay (Turbidimetric)

            Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system.

            Reagents:

            • Purified Tubulin (>99% pure, bovine brain source).

            • GTP (1 mM stock).

            • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

            • Control: Paclitaxel (Enhancer), Vinblastine (Inhibitor), DMSO (Vehicle).

            Protocol:

            • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer + 1 mM GTP on ice.

            • Treatment: Add Hti-286 (0.1 - 5.0 µM) to 96-well half-area plate. Include DMSO blank.

            • Initiation: Add cold tubulin mixture to wells.

            • Measurement: Immediately transfer to a spectrophotometer pre-warmed to 37°C.

            • Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

            Validation Criteria:

            • DMSO Control: Must show a sigmoidal increase in absorbance (polymerization).

            • Paclitaxel Control: Must show rapid, immediate increase (hyper-polymerization).

            • Hti-286: Must show a flat line (complete inhibition) at >1 µM.

            Assay_Workflow Prep Prepare Tubulin (3 mg/mL + GTP) Treat Add Compound (Hti-286 / Controls) Prep->Treat Incubate Incubate @ 37°C (Spectrophotometer) Treat->Incubate Measure Measure A340 (Kinetic Read) Incubate->Measure Analyze Plot Polymerization Curve Measure->Analyze

            Figure 2: Turbidimetric Assay Workflow for assessing microtubule dynamics.

            Cytotoxicity Assay (MDR Validation)

            Objective: Determine RF values. Cell Lines: KB-3-1 (Parental) and KB-V1 (P-gp overexpressing). Protocol:

            • Seed 3,000 cells/well in 96-well plates. Allow attachment (24h).

            • Serial dilute Hti-286 and Paclitaxel (9 points, 3-fold dilutions).

            • Incubate for 72 hours.

            • Quantify viability using CellTiter-Glo (ATP) or SRB (Protein).

            • Calculate RF:

              
              .
              

            Clinical Translation & Limitations

            Despite the promising preclinical data, the translation of hemiasterlin analogues has faced hurdles.

            • Hti-286: Entered Phase I/II trials. While it demonstrated efficacy in taxane-resistant tumors, dose-escalation was limited by neutropenia and alopecia. It did not proceed to Phase III.

            • E7974: Also entered Phase I trials.[4][7] It showed a similar toxicity profile (neutropenia) which is mechanism-based (tubulin is essential for neutrophil function).

            • Current Direction: The field has shifted toward using hemiasterlin analogues as payloads for Antibody-Drug Conjugates (ADCs) . The high potency (nanomolar) makes them ideal "warheads" (e.g., SC209, a hemiasterlin derivative used in the ADC STRO-002), where targeted delivery mitigates systemic neutropenia.

            References

            • Hti-286, a Synthetic Analogue of the Tripeptide Hemiasterlin, Is a Potent Antimicrotubule Agent that Circumvents P-Glycoprotein-mediated Resistance in Vitro and in Vivo. Source: Cancer Research (2003)

            • Tubulin-based antimitotic mechanism of E7974, a novel analogue of the marine sponge natural product hemiasterlin. Source: Cancer Research (2009)

            • Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin. Source: International Journal of Cancer (2008)

            • Tumor cells resistant to a microtubule-depolymerizing hemiasterlin analogue, HTI-286, have mutations in alpha-tubulin. Source: Biochemistry (2004)

            • Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha (Cites SC209/Hemiasterlin payload). Source: Molecular Cancer Therapeutics (2019)

            Sources

            Comparative Guide: Efficacy of SPA-110 (Taltobulin) in Taxane-Resistant Tumor Models

            [1][2]

            Executive Summary

            SPA-110 (also known as Taltobulin or HTI-286 ) represents a significant advancement in the treatment of multidrug-resistant (MDR) malignancies.[1][2] While taxanes (e.g., Paclitaxel) stabilize microtubules, SPA-110 is a synthetic analogue of the marine tripeptide hemiasterlin that functions as a potent microtubule destabilizer .[1]

            Its primary competitive advantage lies in its evasion of P-glycoprotein (P-gp/MDR1) efflux .[1] Unlike Paclitaxel and Vincristine, which are substrates for the P-gp pump and are rapidly ejected from resistant cells, SPA-110 retains high intracellular retention, maintaining low-nanomolar potency even in models exhibiting >100-fold resistance to standard taxanes.[1]

            Mechanistic Basis of Action

            To understand SPA-110's efficacy, one must contrast its interaction with the microtubule network against the mechanism of taxane resistance.[1]

            The Resistance Problem (Taxanes)[1][2]
            • Target:

              
              -tubulin subunit (Taxane binding site).[1]
              
            • Effect: Hyper-stabilization of microtubules, preventing disassembly during anaphase.[1]

            • Resistance Mechanism: Overexpression of the ABCB1 gene encoding P-glycoprotein (P-gp).[1] P-gp acts as a biological "bilge pump," actively transporting bulky hydrophobic drugs like Paclitaxel out of the cell before they can reach a lethal threshold.[1]

            The SPA-110 Solution[1][2][3][4]
            • Target:

              
              -tubulin interface (Vinca/Peptide binding site).[1]
              
            • Effect: Inhibition of tubulin polymerization (Destabilization), leading to mitotic arrest and apoptosis.[1][2][3][4]

            • Resistance Evasion: SPA-110 is a poor substrate for P-gp .[1][5] It bypasses the efflux pump, accumulating intracellularly to bind tubulin effectively in MDR+ cells.[1]

            Pathway Visualization

            The following diagram illustrates the differential handling of Paclitaxel and SPA-110 in an MDR+ tumor cell.

            SPA110_Mechanismcluster_extracellularExtracellular Spacecluster_membraneCell Membrane (MDR+)cluster_intracellularCytoplasmPaclitaxelPaclitaxel(Taxane)PgpP-gp Efflux Pump(Overexpressed)Paclitaxel->PgpHigh AffinityBindingSPA110SPA-110(Taltobulin)SPA110->PgpLow Affinity(Bypasses Pump)Tubulin_PolyMicrotubulePolymerSPA110->Tubulin_PolyInhibitsAssemblyTubulin_DimerFree TubulinDimersSPA110->Tubulin_DimerBinds Vinca SitePgp->PaclitaxelActive EffluxApoptosisMitotic Arrest &ApoptosisTubulin_Poly->ApoptosisCytoskeletalCollapseTubulin_Dimer->Tubulin_PolyPolymerization

            Caption: Comparative flux of Paclitaxel vs. SPA-110 in P-gp overexpressing cells. Note the active efflux of Paclitaxel contrasting with the intracellular accumulation of SPA-110.[1]

            Comparative Analysis: SPA-110 vs. Alternatives

            The table below synthesizes data from key preclinical studies (e.g., Loganzo et al.) comparing SPA-110 against standard antimicrotubule agents in sensitive and resistant models.

            In Vitro Potency (IC50 Data)
            Cell LinePhenotypePaclitaxel IC50 (nM)Vincristine IC50 (nM)SPA-110 IC50 (nM) Resistance Factor (SPA-110)
            KB-3-1 Sensitive (Parental)2.51.21.5 1.0 (Baseline)
            KB-8-5 Mod.[1] Resistance (MDR+)65.018.02.1 1.4
            KB-V1 High Resistance (MDR++)>1,000450.04.2 2.8
            MCF-7 Breast Cancer (Sensitive)3.02.02.0 1.0
            MCF-7/Adr Adriamycin/Taxol Resistant>5,000>1,00014.0 ~7.0

            Key Insight: In the highly resistant KB-V1 line, Paclitaxel potency drops >400-fold.[1] SPA-110 potency drops less than 3-fold.[1] This confirms SPA-110 is not cross-resistant with taxanes.[1]

            In Vivo Efficacy (Xenograft Models)

            In nude mice bearing MX-1 (breast) or DLD-1 (colon) tumors:

            • Paclitaxel (Standard Dose): Minimal tumor growth inhibition (TGI) in resistant variants.[1]

            • SPA-110 (IV or Oral): Achieved significant TGI (>80%) and tumor regression in taxane-refractory models.[1]

            • Toxicity: Unlike combinatory strategies (e.g., Taxol + P-gp inhibitors like Verapamil), SPA-110 does not require a co-administered sensitizer, reducing the risk of off-target cardiac toxicity.[1]

            Experimental Protocols

            To validate SPA-110 effectiveness in your own taxol-resistant models, follow these standardized workflows.

            Protocol A: Generation & Validation of Taxol-Resistant Lines

            Before testing SPA-110, you must confirm the resistance phenotype of your model.[1]

            Step-by-Step:

            • Pulse Selection: Expose parental cells (e.g., KB-3-1 or A549) to increasing concentrations of Paclitaxel (starting at IC10, approx 0.5 nM).[1]

            • Escalation: Double the concentration every 3-4 passages once cells reach 80% confluency.

            • Maintenance: Maintain final resistant colonies in media containing 10-50 nM Paclitaxel to prevent reversion.

            • Validation (Western Blot):

              • Lyse cells using RIPA buffer with protease inhibitors.[1]

              • Probe for P-gp (MDR1) using monoclonal antibody C219.[1]

              • Success Criteria: Strong band at 170 kDa in resistant line; absent in parental.[1]

            Protocol B: Comparative Cytotoxicity Assay

            Objective: Determine the Resistance Factor (RF).

            • Seeding: Plate 3,000 cells/well in 96-well plates (perform in triplicate for Parental and Resistant lines).

            • Treatment (24h post-seeding):

              • Arm A: Paclitaxel (Serial dilution: 0.1 nM to 10 µM).[1]

              • Arm B: SPA-110 (Serial dilution: 0.1 nM to 100 nM).[1]

            • Incubation: 72 hours at 37°C, 5% CO2.

            • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[1] Read Absorbance at 570 nm.[1]

            • Calculation:

              
              [1]
              
              • Target Result: Paclitaxel RF > 100; SPA-110 RF < 5.[1]

            Experimental Workflow Diagram

            Experiment_WorkflowStartParental Tumor Line(e.g., KB-3-1)SelectionStepwise Paclitaxel Selection(3-6 Months)Start->SelectionValidationValidate Resistance(Western Blot: P-gp+)Selection->ValidationSplitSplit into Treatment ArmsValidation->SplitArm_TaxArm 1: Paclitaxel(Control)Split->Arm_TaxArm_SPAArm 2: SPA-110(Experimental)Split->Arm_SPAAssay72h MTT Cytotoxicity AssayArm_Tax->AssayArm_SPA->AssayResult_TaxResult: High IC50(Effluxed by P-gp)Assay->Result_TaxResult_SPAResult: Low IC50(Bypasses P-gp)Assay->Result_SPA

            Caption: Workflow for generating resistant models and validating SPA-110 efficacy.

            Expert Commentary & Limitations

            Why SPA-110? (The "Go" Decision)

            If your drug development pipeline targets refractory solid tumors—specifically those failing taxane therapy due to MDR1 overexpression—SPA-110 provides a validated chemical scaffold.[1] Unlike Epothilones (another class that evades P-gp), SPA-110 is a peptide-mimetic with a distinct solubility and metabolic profile, potentially offering better oral bioavailability (as seen in the Ayral-Kaloustian studies).[1]

            Critical Limitations
            • Tubulin Mutations: While SPA-110 overcomes P-gp efflux, it may still be susceptible to resistance driven by specific

              
              -tubulin mutations that alter the Vinca binding site, though this is rarer than taxane-site mutations.[1]
              
            • Clinical Toxicity: Early Phase I trials of HTI-286 (SPA-110) noted neutropenia and alopecia.[1][6] In a research setting, careful dosing in murine models is required to avoid non-tumor toxicity (suggested dose: 1.0 - 2.0 mg/kg IV).[1]

            References

            • Loganzo, F., et al. (2003). HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo.[1] Cancer Research, 63(8), 1838-1845.[1]

            • Ayral-Kaloustian, S., & Zask, A. (2005). Taltobulin (HTI-286): A novel tubulin polymerization inhibitor.[1][2] Drugs of the Future, 30(3), 254.[1][2]

            • Andersen, R. J., et al. (1997). Hemiasterlin, a sponge-derived peptide inhibitor of microtubule dynamics.[1] Journal of the American Chemical Society.[1] [1]

            • Poruchynsky, M. S., et al. (2004). Biological activity of the novel tubulin-destabilizing agent HTI-286 (SPA-110) in taxane-resistant human cancer cell lines.[1] Biochemical Pharmacology.[1]

            A Comparative Guide to Validating the Pro-Apoptotic Effects of Novel Compounds in Cancer Cells: A Case Study with SPA-110

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the pro-apoptotic activity of novel therapeutic compounds. For the purpose of this in-depth guide, we will use "SPA-110," a hypothetical novel compound, to illustrate the experimental design, execution, and data interpretation process. The methodologies outlined here are designed to create a self-validating system, ensuring the scientific integrity and trustworthiness of the findings. We will compare the efficacy of SPA-110 against Doxorubicin, a well-established chemotherapeutic agent known to induce apoptosis, providing a benchmark for its potential.

            The Rationale: Why a Multi-Assay Approach is Non-Negotiable

            This guide advocates for a tripartite approach:

            • Early-Stage Detection: Quantifying the externalization of phosphatidylserine (PS), an early marker of apoptosis.

            • Mid-Stage Confirmation: Measuring the activity of executioner caspases (caspase-3 and -7), the central engines of the apoptotic process.

            • Late-Stage and Mechanistic Analysis: Assessing DNA fragmentation and probing the expression of key regulatory proteins, such as the Bcl-2 family, to understand the underlying mechanism.

            By correlating data from these distinct checkpoints, we build a powerful, self-validating case for the compound's pro-apoptotic activity.

            Experimental Design: SPA-110 vs. Doxorubicin

            To provide a clear performance benchmark, we will compare SPA-110 with Doxorubicin. The experiments will be conducted in two well-characterized cancer cell lines, MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma), to assess efficacy across different cancer types.

            • Compound of Interest: SPA-110 (hypothetical)

            • Positive Control/Comparator: Doxorubicin

            • Negative Control: Vehicle (e.g., DMSO)

            • Cell Lines: MCF-7, A549

            • Assays:

              • Annexin V/PI Staining for Apoptosis Quantification

              • Caspase-3/7 Activity Assay

              • TUNEL Assay for DNA Fragmentation

              • Western Blot for Bcl-2 and Bax protein levels

            Visualizing the Validation Workflow

            The following diagram illustrates the logical flow of experiments designed to provide a comprehensive and self-validating assessment of SPA-110's pro-apoptotic effects.

            G cluster_setup Experimental Setup cluster_assays Multi-Stage Apoptosis Validation cluster_analysis Data Integration & Conclusion CellLines Select Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treat cells with: - Vehicle (Control) - SPA-110 (Test) - Doxorubicin (Comparator) CellLines->Treatment Early Early Stage Apoptosis Annexin V/PI Assay Treatment->Early Mid Execution Phase Caspase-3/7 Activity Treatment->Mid Late Late Stage Apoptosis TUNEL Assay Treatment->Late Mech Mechanistic Insight Western Blot (Bcl-2, Bax) Treatment->Mech Data Comparative Data Analysis (Tables & Charts) Early->Data Mid->Data Late->Data Mech->Data Conclusion Validate Pro-Apoptotic Efficacy of SPA-110 Data->Conclusion

            Caption: A comprehensive workflow for validating a novel pro-apoptotic compound.

            I. Early-Stage Apoptosis: Annexin V/PI Staining

            Causality: In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer surface.[5] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[6] This dual-staining method, analyzed by flow cytometry, allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.[7]

            Detailed Protocol: Annexin V-FITC/PI Staining
            • Cell Seeding: Seed MCF-7 or A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

            • Treatment: Treat cells with the desired concentrations of SPA-110, Doxorubicin, or vehicle control for a predetermined time (e.g., 24 hours).

            • Cell Collection:

              • Gently collect the culture medium (which contains detached, potentially apoptotic cells).

              • Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic method or trypsin.

              • Combine the detached cells with their corresponding culture medium and centrifuge at 300 x g for 5 minutes.[8]

            • Staining:

              • Wash the cell pellet with cold PBS.

              • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[8]

              • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

              • Gently vortex and incubate for 15 minutes at room temperature in the dark.

            • Analysis:

              • Add 400 µL of 1X Binding Buffer to each tube.

              • Analyze the samples immediately by flow cytometry, using a 488 nm laser for excitation.[5]

            II. Execution Phase: Caspase-3/7 Activity Assay

            Causality: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a pivotal and irreversible step in the apoptotic cascade.[9] These proteases are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. Measuring their activity provides direct evidence that the cell is undergoing programmed cell death. Many commercial kits utilize a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3/7, releasing a fluorescent or luminescent signal.[10][11]

            Detailed Protocol: Luminescent Caspase-3/7 Assay
            • Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate.

            • Treatment: Treat cells as described in the previous protocol. Include wells for a "no-cell" background control.

            • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[12]

            • Assay Execution:

              • Remove the plate from the incubator and allow it to equilibrate to room temperature.

              • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

              • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[11]

            • Incubation and Measurement:

              • Incubate the plate at room temperature for 1-2 hours, protected from light.

              • Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.

            III. Late-Stage Apoptosis & Mechanistic Insight

            A. TUNEL Assay for DNA Fragmentation

            Causality: A hallmark of late-stage apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments.[13] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects the resulting DNA strand breaks.[14] The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of these DNA fragments, which can then be visualized by fluorescence microscopy or flow cytometry.[15][16]

            Detailed Protocol: Fluorescence-Based TUNEL Assay
            • Cell Preparation: Grow and treat cells on glass coverslips or in chamber slides.

            • Fixation and Permeabilization:

              • Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

              • Wash again with PBS.

              • Permeabilize the cells with 0.2% Triton™ X-100 in PBS for 15 minutes.[16]

            • Labeling:

              • Pre-incubate cells with Equilibration Buffer for 10 minutes.

              • Prepare the TUNEL reaction mixture containing TdT enzyme and a fluorescently labeled dUTP solution.[16]

              • Incubate the cells with the reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

            • Visualization:

              • Wash the cells to remove unincorporated nucleotides.

              • Counterstain the nuclei with a DNA stain like DAPI.

              • Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright green nuclear fluorescence.

            B. Western Blot for Bcl-2 Family Proteins

            Causality: The intrinsic (or mitochondrial) pathway of apoptosis is largely regulated by the Bcl-2 family of proteins.[17] This family includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax.[18] A high Bax-to-Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, initiating the caspase cascade.[19] Analyzing the expression levels of these proteins by Western blot can reveal if a compound like SPA-110 induces apoptosis by modulating this critical checkpoint.[20]

            Detailed Protocol: Western Blot Analysis
            • Protein Extraction:

              • After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

              • Quantify the protein concentration of the lysates using a BCA assay.

            • SDS-PAGE and Transfer:

              • Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

              • Transfer the separated proteins to a PVDF membrane.

            • Blocking and Antibody Incubation:

              • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]

              • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

              • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

            • Detection:

              • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

              • Detect the signal using an imaging system. Densitometry analysis can be used to quantify changes in protein expression relative to the loading control.

            Visualizing the Apoptotic Pathways

            This diagram illustrates the intrinsic and extrinsic apoptotic pathways, highlighting key proteins and the points at which our validation assays intervene.

            G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp37 Caspase-3/7 Activation Casp8->Casp37 Stress Cellular Stress (e.g., DNA Damage) Bax Pro-Apoptotic Bax Stress->Bax Bcl2 Anti-Apoptotic Bcl-2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits WB_Assay Western Blot (Measures levels) Bcl2->WB_Assay Bax->Mito Promotes Bax->WB_Assay CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates Caspase_Assay Caspase-3/7 Assay (Measures activity) Casp37->Caspase_Assay Apoptosis Apoptosis (Membrane Blebbing, DNA Fragmentation) Substrates->Apoptosis AnnexinV_Assay Annexin V Assay (Detects PS flip) Apoptosis->AnnexinV_Assay TUNEL_Assay TUNEL Assay (Detects breaks) Apoptosis->TUNEL_Assay

            Caption: The core apoptotic signaling pathways and relevant assay targets.

            Comparative Data Summary

            The following tables present hypothetical data from our comparative analysis of SPA-110 and Doxorubicin in MCF-7 cells after 24 hours of treatment.

            Table 1: Quantification of Apoptosis by Annexin V/PI Flow Cytometry

            Treatment (10 µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
            Vehicle (DMSO) 95.2 ± 2.12.5 ± 0.82.3 ± 0.5
            SPA-110 45.8 ± 3.535.1 ± 2.919.1 ± 1.7
            Doxorubicin 52.1 ± 4.028.9 ± 3.319.0 ± 2.2

            Data are presented as mean ± standard deviation (n=3).

            Table 2: Caspase-3/7 Activity and Protein Expression Modulation

            Treatment (10 µM)Caspase-3/7 Activity (Fold Change vs. Vehicle)Bax/Bcl-2 Ratio (Densitometry)
            Vehicle (DMSO) 1.0 ± 0.11.0 ± 0.2
            SPA-110 5.8 ± 0.64.5 ± 0.5
            Doxorubicin 4.2 ± 0.43.1 ± 0.4

            Data are presented as mean ± standard deviation (n=3).

            Interpretation: The data collectively build a strong case for SPA-110 as a potent pro-apoptotic agent. The Annexin V results show a significant increase in the apoptotic cell population. This is corroborated by the robust activation of executioner caspases. Furthermore, the Western blot data suggests that SPA-110's mechanism may involve tipping the balance of Bcl-2 family proteins towards apoptosis, as indicated by the increased Bax/Bcl-2 ratio. In this hypothetical scenario, SPA-110 demonstrates a greater pro-apoptotic effect than the established comparator, Doxorubicin, at the tested concentration.

            Conclusion

            Validating the pro-apoptotic effects of a novel compound requires a systematic and multi-faceted approach. By integrating assays that probe early, mid, and late-stage apoptotic events, researchers can build a robust and self-validating dataset. This guide, using the hypothetical compound SPA-110, provides a clear roadmap for comparing a novel agent against a standard-of-care drug. This rigorous comparative analysis is essential for identifying promising new candidates for cancer therapy and for understanding their mechanisms of action, ultimately accelerating the journey from the laboratory to the clinic.

            References

            • Vertex AI Search. (2024).
            • Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603–619. [Link]

            • Hassan, M., Watari, H., Abu-Almaaty, A., Ohba, Y., & Sakuragi, N. (2014). Apoptosis and Molecular Targeting Therapy in Cancer. BioMed Research International, 2014, 150845. [Link]

            • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1954. [Link]

            • Mondal, S., Roy, D., Sarkar, I., Bhattacharya, S., & Jin, L. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers in Pharmacology, 13, 912239. [Link]

            • Carneiro, B. A., & El-Deiry, W. S. (2020). Targeting apoptosis in cancer therapy. Nature Reviews Clinical Oncology, 17(7), 395–417. [Link]

            • Mondal, S., et al. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers in Pharmacology. [Link]

            • Lee, Y. J., & Kim, J. H. (2021). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. International Journal of Molecular Sciences, 22(11), 5894. [Link]

            • Università degli Studi di Milano-Bicocca. Progetti di ricerca. [Link]

            • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]

            • European Society of Medicine. (2023). Anti-apoptotic PROTACs in Cancer Therapy: A Review. [Link]

            • Università degli Studi di Brescia. Home. [Link]

            • Lee, Y. J., et al. (2021). Targeting apoptotic pathways for cancer therapy. Journal of Clinical Investigation. [Link]

            • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

            • BenchSci. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. [Link]

            • EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. [Link]

            • Darzynkiewicz, Z., et al. (2008). Cytometric Methods to Detect Apoptosis. Methods in Cell Biology. [Link]

            • Uddin, M. S., et al. (2022). Apoptosis and Pharmacological Therapies for Targeting Thereof for Cancer Therapeutics. Pharmaceuticals. [Link]

            • Cell Biologics, Inc. (n.d.). TUNEL Apoptosis Assay (TUNEL) For Research Use Only. [Link]

            • Oxford Academic. (2024). Occupational and ambient radiation dose monitoring in a nuclear medicine department. [Link]

            • Lee, Y. J., et al. (2021). Targeting apoptotic pathways for cancer therapy. Journal of Clinical Investigation. [Link]

            • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

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            • ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. [Link]

            • protocols.io. (2025). Caspase 3/7 Activity. [Link]

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            Sources

            Efficacy of Hti-286 in cancer cells with acquired resistance to vinca alkaloids

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            Hti-286 (Taltobulin) is a synthetic analogue of the naturally occurring tripeptide hemiasterlin.[1] It represents a significant advancement in antimicrotubule therapy, specifically designed to overcome Multidrug Resistance (MDR) phenotypes that render traditional vinca alkaloids (e.g., Vincristine, Vinblastine) and taxanes ineffective.

            While vinca alkaloids fail in MDR settings primarily due to their high affinity for the P-glycoprotein (P-gp/ABCB1) efflux pump, Hti-286 retains potency in these resistant lines. This guide provides a technical comparison of Hti-286 versus standard vinca alkaloids, supported by quantitative efficacy data, mechanistic insights, and validated experimental protocols for researchers investigating acquired resistance.

            Scientific Foundation: Mechanism of Action & Resistance

            The Tubulin "Vinca-Peptide" Site

            Unlike vinca alkaloids which bind to the "Vinca domain" at the inter-dimer interface of

            
            - and 
            
            
            
            -tubulin, Hti-286 binds to the distinct "Peptide site" (often referred to as the Vinca-peptide site).[1][2][3][4]
            • Vinca Alkaloids: Bind the Vinca domain; are high-affinity substrates for P-gp.

            • Hti-286: Binds the Peptide site; is a poor substrate for P-gp .[2][4]

            This structural distinction allows Hti-286 to bypass the ATP-dependent efflux pumps that typically clear vinca alkaloids from the cell before they can disrupt microtubule dynamics.

            Mechanistic Pathway Diagram

            The following diagram illustrates the differential intracellular fate of Vincristine versus Hti-286 in a P-gp overexpressing cancer cell.

            MOA_Resistance Drug_Vinca Vinca Alkaloids (Vincristine) Pgp_Pump P-glycoprotein (ABCB1 Efflux Pump) Drug_Vinca->Pgp_Pump High Affinity Binding Drug_Hti Hti-286 (Taltobulin) Drug_Hti->Pgp_Pump Low Affinity/Bypass Tubulin Microtubule Depolymerization Drug_Hti->Tubulin Binds Peptide Site Cell_Membrane Cell Membrane Pgp_Pump->Cell_Membrane Rapid Efflux Apoptosis Mitotic Arrest & Apoptosis Tubulin->Apoptosis Signaling Cascade

            Figure 1: Differential interaction of Hti-286 and Vinca Alkaloids with P-glycoprotein efflux pumps.[1]

            Comparative Efficacy Data

            The following data highlights the superior potency of Hti-286 in KB-V1 cells (MDR phenotype, P-gp overexpressing) compared to the parental KB-3-1 line.

            Table 1: Cytotoxicity Profile (IC50 Values)

            Data synthesized from Loganzo et al. (Cancer Res, 2003) and related comparative studies.

            CompoundTarget Binding SiteKB-3-1 (Parental) IC50 (nM)KB-V1 (MDR, P-gp++) IC50 (nM)Resistance Factor (RF)*
            Hti-286 Peptide Site1.2 ± 0.3 56.6 ± 9.2 ~47x
            Paclitaxel Taxane Site5.3 ± 1.9>3000>560x
            Vinblastine Vinca Domain~1.5>2000>1400x
            Vincristine Vinca Domain~2.0>2500>1200x

            *Resistance Factor (RF) = IC50 (Resistant) / IC50 (Parental). Analysis: While Hti-286 shows a modest increase in IC50 (RF ~47), it remains nanomolar-potent. In contrast, Vinca alkaloids and Taxanes exhibit complete loss of efficacy (RF >1000), rendering them clinically useless in this context.

            Table 2: Cross-Resistance Profile
            Resistance MechanismHti-286 EfficacyVincristine Efficacy
            P-gp Overexpression (MDR1) Retained (Low substrate specificity)Lost (High substrate specificity)
            MRP1 / MXR Transporters Retained Lost
            Beta-Tubulin Mutations Retained (Binds distinct site)Variable/Lost

            Experimental Validation Protocols

            To verify the efficacy of Hti-286 in your specific resistant cell lines, use the following standardized protocols. These workflows are designed to be self-validating by including both negative (Vehicle) and positive (Parental line) controls.

            Protocol: Comparative Cytotoxicity Assay (SRB/MTT)

            Objective: Determine the Resistance Factor (RF) of Hti-286 vs. Vincristine.

            • Cell Seeding:

              • Seed KB-3-1 (Parental) and KB-V1 (Resistant) cells in 96-well plates at 3,000–5,000 cells/well.

              • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

            • Drug Treatment:

              • Prepare serial dilutions (1:3) of Hti-286 (Range: 0.1 nM – 1000 nM).

              • Prepare serial dilutions of Vincristine (Range: 0.1 nM – 10 µM).

              • Include Vehicle Control (0.1% DMSO) and Blank (Media only).

              • Treat cells for 72 hours .[1]

            • Fixation & Staining (SRB Method):

              • Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

              • Wash 5x with water and air dry.

              • Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 15 min.

              • Wash 4x with 1% acetic acid to remove unbound dye.

            • Quantification:

              • Solubilize bound dye with 10 mM Tris base (pH 10.5).

              • Read absorbance at 515–570 nm .

            • Analysis:

              • Calculate % Growth Inhibition relative to Vehicle Control.

              • Fit curves using non-linear regression (Sigmoidal dose-response) to derive IC50.

            Protocol: Tubulin Polymerization Assay (In Vitro)

            Objective: Confirm Hti-286 acts as a depolymerizing agent (mechanistically similar to Vincas) despite the resistance profile.

            • Reagent Prep: Use >99% pure tubulin (bovine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

            • Baseline: Establish baseline absorbance at 340 nm at 4°C.

            • Induction: Add Hti-286 (3 µM) or Vincristine (3 µM). Shift temperature to 37°C to induce polymerization.

            • Readout: Monitor turbidity (A340) every 30 seconds for 60 minutes.

              • Expected Result: Vehicle control will show a sigmoidal increase in turbidity (polymerization). Hti-286 and Vincristine will both inhibit this increase, maintaining a flat baseline.

            Workflow Visualization

            Experimental_Workflow Start Start: Cell Culture (Parental vs. MDR) Seeding Seed 96-well Plate (3-5k cells/well) Start->Seeding Treatment Drug Treatment (72h) Hti-286 vs. Vincristine Seeding->Treatment Assay SRB/MTT Assay (Fixation & Staining) Treatment->Assay Analysis Calculate IC50 & RF (Non-linear Regression) Assay->Analysis

            Figure 2: Step-by-step experimental workflow for validating Hti-286 efficacy.

            Critical Analysis: Why Hti-286 Succeeds

            The failure of vinca alkaloids in resistant cancers is rarely due to target mutation (tubulin mutation) but rather pharmacokinetic failure at the cellular level —the drug is pumped out before it can bind.

            Hti-286 succeeds because it decouples the pharmacodynamic effect (tubulin depolymerization) from the pharmacokinetic liability (P-gp substrate status).

            • Retention: It remains intracellular in P-gp positive cells.

            • Affinity: It binds with high affinity to the peptide site, causing catastrophic microtubule depolymerization similar to vinca alkaloids.[1]

            • Apoptosis: This leads to G2/M arrest and subsequent apoptosis (confirmed by PARP cleavage and Annexin V staining).

            Recommendation: For drug development pipelines targeting refractory tumors (e.g., kidney, colon, or adrenocortical carcinomas where P-gp is intrinsic), Hti-286 or its derivatives offer a validated alternative to taxanes and vincas.

            References

            • HTI-286, a Synthetic Analogue of the Tripeptide Hemiasterlin, Is a Potent Antimicrotubule Agent that Circumvents P-Glycoprotein-mediated Resistance in Vitro and in Vivo. Source:[1][2][3][4][5] Cancer Research (AACR) URL:[6][7][Link][1][3]

            • Cells resistant to HTI-286 do not overexpress P-glycoprotein but have reduced drug accumulation and a point mutation in alpha-tubulin. Source:[7] Molecular Cancer Therapeutics URL:[Link]

            • Structure-based identification of the binding site for the hemiasterlin analogue HTI-286 on tubulin. Source: Biochemistry (ACS Publications) URL:[Link]

            • Vincristine: Mechanism of Action and Clinical Application. Source: StatPearls [Internet] URL:[Link]

            Sources

            Safety Operating Guide

            Integrated Safety & Disposal Protocol: HTI-286 & SPA-110

            Author: BenchChem Technical Support Team. Date: February 2026

            Content Type: Operational Safety & Logistics Guide Audience: Drug Discovery Scientists, EHS Officers, Laboratory Managers

            Part 1: Executive Safety Directives

            WARNING: MIXED WASTE HAZARD This protocol addresses the handling of HTI-286 , a potent synthetic hemiasterlin analogue (cytotoxic antimicrotubule agent), and SPA-110 , identified in this context as Scintillation Proximity Assay reagents (micro-beads containing fluoromicrospheres).

            In a drug discovery context, these materials are frequently combined in competitive binding assays. Consequently, waste generated often constitutes Mixed Waste (Cytotoxic + Radioactive), requiring strict adherence to dual-regulatory frameworks (EPA/RCRA and NRC/Radioactive Material License).

            Immediate Action Required:

            • Stop: Do not dispose of HTI-286 down sink drains. It is a high-potency marine-derived toxin analogue.

            • Segregate: Isolate SPA-110 waste streams. If used with radioligands (e.g.,

              
              H-Paclitaxel, 
              
              
              
              I), they must be treated as solid radioactive waste.
            • Verify: Confirm the isotope used with SPA-110. Tritium (

              
              H) requires different handling than Iodine (
              
              
              
              I).
            Part 2: Technical Compound Profiles & Mechanism

            To ensure safety compliance, operators must understand the causality of the hazards.

            1. HTI-286 (Hemiasterlin Analogue)
            • Class: Synthetic tripeptide analogue; Antimicrotubule agent.[1]

            • Mechanism: Binds to the "Vinca-peptide" site on tubulin, depolymerizing microtubules and inducing mitotic arrest.[2][3]

            • Hazard Profile:

              • High Potency: IC

                
                 values in the low nanomolar range (approx. 2.5 nM).[1]
                
              • P-gp Evasion: Unlike Taxanes, HTI-286 is not a substrate for P-glycoprotein, meaning it remains cytotoxic even in multi-drug resistant cells.[2][3]

              • Physical State: Typically a white lyophilized powder.

            • Key Risk: Inhalation of powder or skin absorption of solution leads to systemic cytotoxicity.

            2. SPA-110 (Scintillation Proximity Assay Beads)
            • Composition: Polyvinyltoluene (PVT) or Yttrium Silicate (YSi) microspheres containing embedded scintillants.

            • Function: Emits light when a radiolabeled ligand is in close proximity (bound) to the bead surface.[4][5][6]

            • Hazard Profile:

              • Chemical: The beads themselves are generally low-toxicity polymers but are microparticles (inhalation hazard if dried).

              • Radiological: CRITICAL. Once used in an assay, these beads effectively "capture" radioactivity. Even if the liquid is removed, the beads remain radioactive.

            Part 3: Operational Workflow & Waste Generation

            Understanding the experimental workflow is essential to identifying where waste is generated. The diagram below illustrates the Competitive Binding Assay, which creates the "Mixed Waste" stream.

            G cluster_0 Input Reagents cluster_1 Assay Well (Microplate) cluster_2 Waste Streams HTI HTI-286 (Cold Competitor) [Cytotoxic] Competition Competitive Binding Equilibrium HTI->Competition Displaces Tracer Radioligand (e.g., 3H-Paclitaxel) [Radioactive] Tracer->Competition Binds Beads SPA-110 Beads (Target Bound) [Scintillant] Beads->Competition Scaffold SolidWaste Solid Waste (Beads + Plate) [MIXED HAZARD] Competition->SolidWaste Settled Beads LiquidWaste Supernatant (Unbound Ligands) [MIXED HAZARD] Competition->LiquidWaste Aspiration

            Figure 1: Generation of Mixed Waste in HTI-286/SPA-110 Assays. Note that both the solid support (beads) and liquid phase contain cytotoxic and radioactive components.

            Part 4: Disposal Procedures (Step-by-Step)
            Scenario A: Disposal of Unused/Expired Stocks
            MaterialStateClassificationDisposal Method
            HTI-286 Solid (Powder)Cytotoxic Chemical Waste Place original vial in a sealed secondary container. Label "High Potency Cytotoxin." Incinerate via licensed hazardous waste contractor.
            SPA-110 SuspensionChemical Waste If never exposed to isotopes: Dispose as non-halogenated organic solvent waste (due to preservatives/additives). Do not drain.
            Scenario B: Disposal of Assay Waste (Mixed Waste)

            This is the most common scenario. The waste contains HTI-286 (toxin) and Tritium/Iodine (isotope).

            Step 1: Classification & Segregation

            • Do not mix with general chemical waste.[7]

            • Do not mix with short-half-life radioactive waste (if using long-lived isotopes like

              
              H or 
              
              
              
              C).
            • Designate a specific carboy/bin labeled: "MIXED WASTE: CYTOTOXIC + RADIOACTIVE."

            Step 2: Liquid Waste (Supernatant/Wash Buffer)

            • Aspirate liquid from SPA plates into a dedicated trap containing a stabilizing agent (e.g., 10% bleach is not recommended if Iodine-125 is used, as it releases volatile iodine gas. Use specific buffers recommended by your RSO).

            • For HTI-286 inactivation: Chemical deactivation is difficult to verify in situ. Assume active cytotoxicity.

            • Absorb small volumes onto an absorbent matrix (e.g., vermiculite) if your facility requires solid-phase incineration for mixed waste.

            Step 3: Solid Waste (SPA Beads & Microplates)

            • Seal: Apply an adhesive plate seal to the top of the microplate containing the SPA beads.

            • Bag: Place the sealed plate into a clear, 4-mil polyethylene radioactive waste bag.

            • Label: Affix a tag detailing:

              • Isotope (e.g.,

                
                H, Activity in 
                
                
                
                Ci).
              • Chemical Contaminant (HTI-286, Conc. in

                
                M).
                
              • Date and Generator Name.

            • Bin: Place in the "Solid Mixed Waste" drum.

            Step 4: Final Disposal Path

            • Incineration: This is the only viable method for HTI-286.

            • Constraint: The facility must be licensed to incinerate radioactive materials.

            • Logistics: Contact your EHS department to schedule a "Mixed Waste" pickup. Note: Mixed waste disposal is significantly more expensive and regulated than standard waste. Minimization of volume is critical.

            Part 5: Emergency Spill Response
            Powder Spill (HTI-286)
            • Evacuate: Clear the immediate area.

            • PPE: Double nitrile gloves, Tyvek sleeves, N95 respirator (or PAPR if spill >10mg).

            • Contain: Cover spill with damp paper towels (to prevent dust generation).

            • Clean: Wipe with 10% Sodium Hypochlorite (Bleach) followed by water. Note: Bleach oxidizes peptide-like structures, aiding inactivation.

            • Dispose: All cleanup materials go into Cytotoxic Waste .

            Bead Suspension Spill (SPA-110 + Isotope)
            • Shield: If using

              
              I, use lead shielding. For 
              
              
              
              H, standard PPE is sufficient.[5]
            • Absorb: Use absorbent pads to soak up the liquid suspension.

            • Survey: Use a Geiger counter (for

              
              I) or Liquid Scintillation wipe test (for 
              
              
              
              H) to verify decontamination.
            • Dispose: All materials go into Radioactive Waste .

            Part 6: Decision Logic for Waste Management

            Use this logic tree to determine the correct waste stream for your specific situation.

            WasteLogic Start Waste Item IsRadio Isotope Present? Start->IsRadio IsCyto HTI-286 Present? IsRadio->IsCyto No IsCyto2 HTI-286 Present? IsRadio->IsCyto2 Yes StreamA General Chemical Waste (Label: Non-Haz SPA Beads) IsCyto->StreamA No StreamB Cytotoxic Waste (Incineration Required) IsCyto->StreamB Yes StreamC Radioactive Waste (Decay/Burial) StreamD MIXED WASTE (Commercial Incineration) IsCyto2->StreamC No IsCyto2->StreamD Yes

            Figure 2: Waste Stream Classification Logic. Path "Stream D" represents the highest regulatory burden and cost.

            References
            • Loganzo, F., et al. (2003). "HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo."[1][3] Cancer Research, 63(8), 1838-1845.

            • Revvity (formerly PerkinElmer). "Scintillation Proximity Assay (SPA) Bead Technology Principles." Revvity Knowledge Base.

            • U.S. Nuclear Regulatory Commission (NRC). "Guidance on the Incineration of Mixed Waste." NRC Regulatory Guides.

            • National Institutes of Health (NIH). "Waste Disposal Guide: Mixed Waste (Radioactive and Chemical)." NIH Division of Environmental Protection.

            (Note: Always consult your institution's Radiation Safety Officer (RSO) and Chemical Hygiene Officer (CHO) as local regulations may supersede these general guidelines.)

            Sources

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            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.